Methyl 3-acetamidothiophene-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-acetamidothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-5(10)9-6-3-4-13-7(6)8(11)12-2/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGYLIJOPUUXJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352556 | |
| Record name | methyl 3-acetamidothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22288-79-5 | |
| Record name | methyl 3-acetamidothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Methyl 3-acetamidothiophene-2-carboxylate
CAS Number: 22288-79-5
Abstract
This technical guide provides a comprehensive overview of Methyl 3-acetamidothiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via the acetylation of Methyl 3-aminothiophene-2-carboxylate, and discusses its potential biological activities based on structurally related compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide also presents predicted spectroscopic data and proposes a workflow for its biological screening. This whitepaper is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Chemical and Physical Properties
This compound is a thiophene derivative with a methyl ester and an acetamido group at positions 2 and 3, respectively. Its chemical structure and properties are summarized below.
| Property | Value | Source |
| CAS Number | 22288-79-5 | [1][2] |
| Molecular Formula | C₈H₉NO₃S | [1][2] |
| Molecular Weight | 199.23 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Melting Point | 100 °C (recrystallized from methanol) | [3] |
| Boiling Point | 399.9 °C at 760 mmHg (Predicted) | [4] |
| Flash Point | 195.6 °C (Predicted) | [4] |
| Physical Appearance | Expected to be a solid at room temperature, potentially colorless prisms when recrystallized. | [3] |
Synthesis
The primary route for the synthesis of this compound is the N-acetylation of its precursor, Methyl 3-aminothiophene-2-carboxylate (CAS Number: 22288-78-4). This reaction is a standard procedure in organic synthesis.
Experimental Protocol: Acetylation of Methyl 3-aminothiophene-2-carboxylate
This protocol is based on general methods for the acetylation of aromatic amines and specific examples of acetylating aminothiophenes.
Materials:
-
Methyl 3-aminothiophene-2-carboxylate
-
Acetic anhydride
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-aminothiophene-2-carboxylate (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Addition of Base: Add a base, such as pyridine or triethylamine (1.2 equivalents), to the solution. The base acts as a scavenger for the acetic acid byproduct.
-
Acetylation: Cool the mixture in an ice bath to 0 °C. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield this compound as a solid. A German patent reports the melting point of the "Acetylamino compound" as 100°C after recrystallization from methanol[3].
-
Spectroscopic Data (Analog-Based and Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (in CDCl₃):
-
δ ~ 9.0-10.0 ppm (s, 1H): NH proton of the acetamido group.
-
δ ~ 7.6-7.8 ppm (d, 1H): Thiophene ring proton (H5).
-
δ ~ 7.0-7.2 ppm (d, 1H): Thiophene ring proton (H4).
-
δ ~ 3.9 ppm (s, 3H): Methyl ester (OCH₃) protons.
-
δ ~ 2.2 ppm (s, 3H): Acetyl group (CH₃) protons.
Predicted ¹³C NMR (in CDCl₃):
-
δ ~ 168-170 ppm: Carbonyl carbon of the acetamido group.
-
δ ~ 162-164 ppm: Carbonyl carbon of the methyl ester.
-
δ ~ 140-145 ppm: Thiophene ring carbon (C3).
-
δ ~ 130-135 ppm: Thiophene ring carbon (C5).
-
δ ~ 125-130 ppm: Thiophene ring carbon (C4).
-
δ ~ 115-120 ppm: Thiophene ring carbon (C2).
-
δ ~ 52-53 ppm: Methyl ester carbon (OCH₃).
-
δ ~ 23-25 ppm: Acetyl group carbon (CH₃).
Infrared (IR) Spectroscopy
Predicted Major IR Absorption Bands (cm⁻¹):
-
~3300-3400: N-H stretching of the secondary amide.
-
~1700-1720: C=O stretching of the ester.
-
~1660-1680: C=O stretching of the amide (Amide I band).
-
~1520-1540: N-H bending of the amide (Amide II band).
-
~1200-1300: C-O stretching of the ester.
Mass Spectrometry
Predicted Molecular Ion Peak (M⁺):
-
m/z = 199.03: Corresponding to the molecular formula C₈H₉NO₃S.
Potential Biological Activity and Screening Workflow
While there is a lack of direct biological studies on this compound, its structural analogs have shown significant biological activities, suggesting potential avenues for investigation.
-
c-Jun N-terminal Kinase (JNK) Inhibition: The structurally related compound, Methyl 3-(2-(2-thienyl)acetamido)thiophene-2-carboxylate, is a known selective inhibitor of JNKs[5]. JNKs are implicated in various inflammatory diseases, neurodegenerative disorders, and cancer.
-
GABA-B Receptor Modulation: A class of similar compounds, methyl 2-(acylamino)thiophene-3-carboxylates, has been identified as positive allosteric modulators of the GABA-B receptor, indicating potential applications in treating neurological and psychiatric disorders.
-
Anticancer and Antimicrobial Activities: Thiophene carboxamide derivatives have been explored for their potential as anticancer and antimicrobial agents[6].
Based on these observations, a logical workflow for the initial biological screening of this compound can be proposed.
Conclusion
This compound is a readily synthesizable thiophene derivative. While direct experimental data on its biological and spectroscopic properties are limited, the information available for its structural analogs suggests that it is a compound of interest for further investigation in drug discovery, particularly in the areas of kinase inhibition, neurotransmitter modulation, and as an anticancer or antimicrobial agent. The experimental protocol and proposed screening workflow provided in this guide offer a solid foundation for researchers to commence their studies on this promising molecule.
References
- 1. 22288-79-5|this compound|BLD Pharm [bldpharm.com]
- 2. 22288-79-5 CAS Manufactory [m.chemicalbook.com]
- 3. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 4. methyl 3-acetamidothiophene-2-carboxylate22288-79-5,Purity96%_Ryan Scientific, Inc. [molbase.com]
- 5. Methyl 3-(2-(2-thienyl)acetamido)thiophene-2-carboxylate | C12H11NO3S2 | CID 2808202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-acetamidothiophene-3-carboxamide derivatives against Leishmania donovani - MedChemComm (RSC Publishing) [pubs.rsc.org]
"physical and chemical properties of Methyl 3-acetamidothiophene-2-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and (where available) biological properties of Methyl 3-acetamidothiophene-2-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data and experimental protocols.
Chemical Identity and Physical Properties
This compound is a substituted thiophene derivative with the molecular formula C₈H₉NO₃S.[1] It is characterized by a thiophene ring substituted with a methyl carboxylate group at the 2-position and an acetamido group at the 3-position.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃S | PubChem[1] |
| Molecular Weight | 199.23 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 56952-30-6 | PubChem[1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| LogP | 1.3 (predicted) | PubChem |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the acetylation of its corresponding amine precursor, Methyl 3-aminothiophene-2-carboxylate. This is a standard N-acetylation reaction.
Proposed Synthesis of this compound
The synthesis can be achieved by reacting Methyl 3-aminothiophene-2-carboxylate with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base.
Caption: Synthetic workflow for the preparation of this compound.
Detailed Experimental Protocol
Materials:
-
Methyl 3-aminothiophene-2-carboxylate
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-aminothiophene-2-carboxylate (1.0 equivalent) in anhydrous pyridine (approximately 10 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts (δ, ppm) or m/z |
| ¹H NMR | Signals corresponding to the thiophene ring protons, the methyl ester protons, and the acetamido methyl and NH protons. |
| ¹³C NMR | Signals for the thiophene ring carbons, the ester carbonyl carbon, the ester methyl carbon, the amide carbonyl carbon, and the amide methyl carbon. A spectrum is available on PubChem.[1] |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 200.03 |
Biological Activity and Signaling Pathways
The specific biological activity and associated signaling pathways of this compound are not well-documented in publicly available scientific literature. However, the broader class of thiophene carboxamide derivatives has been investigated for a variety of pharmacological activities.
Thiophene-containing compounds are known to exhibit a wide range of biological effects, including:
-
Anticancer Activity: Some thiophene carboxamide derivatives have been synthesized and evaluated for their antiproliferative properties.[2][3][4]
-
Antimicrobial Activity: Thiophene derivatives have shown promise as antibacterial and antifungal agents.[5][6]
-
Enzyme Inhibition: Certain substituted thiophenes act as inhibitors for various enzymes. For instance, a related compound, Methyl 3-(2-(2-thienyl)acetamido)thiophene-2-carboxylate, is a selective inhibitor of c-Jun N-terminal kinases (JNKs).[7]
It is important to note that the biological activity of a compound is highly dependent on its specific substitution pattern. While the general class of thiophenes shows diverse bioactivity, dedicated screening and mechanistic studies are required to determine the specific biological targets and signaling pathways of this compound.
Due to the lack of specific data on its mechanism of action, a signaling pathway diagram for this compound cannot be provided at this time.
Safety and Handling
Specific safety and handling data for this compound are not available. However, based on the general properties of related chemical compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from a commercial supplier once the compound is acquired.
Conclusion
This compound is a thiophene derivative with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a summary of its known physical and chemical properties and a detailed protocol for its likely synthesis. While its specific biological activity remains to be fully elucidated, the broader class of thiophene carboxamides demonstrates significant pharmacological potential, suggesting that this compound could be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to explore its biological profile and potential mechanisms of action.
References
- 1. This compound | C8H9NO3S | CID 729216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 3-(2-(2-thienyl)acetamido)thiophene-2-carboxylate | C12H11NO3S2 | CID 2808202 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-Acetamidothiophene-2-carboxylate: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and synthesis of methyl 3-acetamidothiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a common and efficient two-step synthetic pathway, which includes the initial Gewald reaction to form the key intermediate, methyl 3-aminothiophene-2-carboxylate, followed by its subsequent acetylation. This guide is intended to be a valuable resource for researchers and professionals in the field, offering detailed experimental protocols, tabulated quantitative data for easy reference, and logical diagrams to illustrate the synthetic workflow.
Chemical Structure
This compound possesses a thiophene ring, which is a five-membered aromatic ring containing one sulfur atom. The thiophene core is substituted at the 2-position with a methyl carboxylate group (-COOCH₃) and at the 3-position with an acetamido group (-NHCOCH₃).
Chemical Formula: C₈H₉NO₃S
Molecular Weight: 199.23 g/mol
IUPAC Name: this compound
The structural representation of this compound is as follows:
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process. The initial step involves the synthesis of the precursor, methyl 3-aminothiophene-2-carboxylate, which is commonly accomplished via the Gewald reaction.[1] The subsequent step is the acetylation of the amino group of this precursor.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Quantitative Data
The following tables summarize the key quantitative data for the final product and its synthetic precursor.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Methyl 3-aminothiophene-2-carboxylate | C₆H₇NO₂S | 157.19 | 62-65.5[2] |
| This compound | C₈H₉NO₃S | 199.23 | 100[2] |
Table 2: Spectroscopic Data (¹H NMR)
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| Methyl 3-aminothiophene-2-carboxylate | CDCl₃ | 7.43 (d, 1H, J=5.4 Hz), 6.71 (d, 1H, J=5.4 Hz), 5.95 (br s, 2H), 3.84 (s, 3H) |
| This compound | CDCl₃ | 9.95 (br s, 1H), 8.41 (d, 1H, J=5.7 Hz), 7.55 (d, 1H, J=5.7 Hz), 3.91 (s, 3H), 2.21 (s, 3H) |
Experimental Protocols
Step 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate (Gewald Reaction)
The Gewald reaction is a one-pot multicomponent reaction that is widely used for the synthesis of polysubstituted 2-aminothiophenes.[1] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. For the synthesis of methyl 3-aminothiophene-2-carboxylate, a variation of the Gewald reaction is employed.
Caption: Logical workflow for the Gewald Reaction.
Materials:
-
Methyl cyanoacetate
-
An appropriate α-mercaptoaldehyde or a precursor
-
Elemental sulfur
-
Morpholine (or another suitable base like triethylamine or diethylamine)
-
Ethanol (or another suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-mercaptoaldehyde equivalent and methyl cyanoacetate in ethanol.
-
To this solution, add elemental sulfur followed by the dropwise addition of morpholine.
-
The reaction mixture is then heated to reflux for a specified period, typically ranging from 1 to 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, which may result in the precipitation of the product.
-
The crude product is collected by filtration and washed with cold ethanol.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure methyl 3-aminothiophene-2-carboxylate.
Step 2: Synthesis of this compound (Acetylation)
The acetylation of the amino group of methyl 3-aminothiophene-2-carboxylate is a standard procedure in organic synthesis. This is typically achieved by reacting the amine with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base or in a suitable solvent.
Caption: Logical workflow for the Acetylation Reaction.
Materials:
-
Methyl 3-aminothiophene-2-carboxylate
-
Acetic anhydride
-
Glacial acetic acid (as solvent) or pyridine
Procedure:
-
Dissolve methyl 3-aminothiophene-2-carboxylate in glacial acetic acid in a round-bottom flask.
-
Add acetic anhydride to the solution.
-
The reaction mixture is stirred at room temperature or gently heated for a period of 1 to 3 hours, with the reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is poured into ice-water to precipitate the product.
-
The solid product is collected by filtration, washed with water until the filtrate is neutral, and then dried.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to afford pure this compound.
Conclusion
This technical guide has outlined the structure and a reliable two-step synthesis for this compound. The provided experimental protocols for the Gewald reaction and subsequent acetylation offer a practical approach for the preparation of this compound. The tabulated quantitative data serves as a quick reference for the physicochemical and spectroscopic properties of the target molecule and its key intermediate. This information is intended to support the research and development efforts of scientists and professionals in the pharmaceutical and chemical industries.
References
The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of thiophene-based compounds in medicinal chemistry.
Thiophene, a five-membered, sulfur-containing heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, making them a focal point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of thiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support researchers, scientists, and drug development professionals in their quest for new and effective pharmaceuticals.
Anticancer Activity of Thiophene Derivatives
Thiophene derivatives have demonstrated potent cytotoxic effects against a wide array of cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the inhibition of critical cellular processes such as cell division and signal transduction.[1][3]
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of various thiophene derivatives has been quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values for several promising compounds are summarized in the tables below.
Table 1: Anticancer Activity of Phenyl-Thiophene-Carboxamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 2b | Hep3B | 5.46[4] |
| 2d | Hep3B | 8.85[4] |
| 2e | Hep3B | 12.58[4] |
| 11b | MCF7 (Breast) | 6.55[5] |
| 11b | HCT116 (Colon) | 8.20[5] |
| 15 | MCF7 (Breast) | 9.35[5] |
| 15 | HCT116 (Colon) | 8.76[5] |
| 11a | MCF7 (Breast) | 11.36[5] |
| 11a | HCT116 (Colon) | 10.82[5] |
| 16 | MCF7 (Breast) | 15.25[5] |
| 16 | HCT116 (Colon) | 17.75[5] |
Table 2: Anticancer Activity of Thienopyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 3b | HepG2 (Liver) | 3.105[2] |
| 3b | PC-3 (Prostate) | 2.15[2] |
| 5 | HepG2 (Liver) | 5.3[6] |
| 8 | HepG2 (Liver) | 3.3[6] |
| 5 | MCF-7 (Breast) | 7.301[6] |
| 8 | MCF-7 (Breast) | 4.132[6] |
Table 3: Anticancer Activity of Other Thiophene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| BU17 | A549 (Lung) | 9.00[7] |
| 1312 | SGC-7901 (Gastric) | 0.340[8] |
| 1312 | HT-29 (Colon) | 0.360[8] |
| 1312 | EC-9706 (Esophageal) | 3.17[8] |
| 480 | HeLa (Cervical) | 12.61 (µg/mL)[9] |
| 480 | HepG2 (Liver) | 33.42 (µg/mL)[9] |
| 471 | HeLa (Cervical) | 23.79 (µg/mL)[9] |
| 471 | HepG2 (Liver) | 13.34 (µg/mL)[9] |
| 5b | HT29 (Colon) | 2.61[10] |
Mechanisms of Anticancer Activity
Several thiophene derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[3][11] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10] Molecular docking studies have shown that some of these compounds bind to the colchicine-binding site on β-tubulin.[10]
Inhibition of Tubulin Polymerization by Thiophene Derivatives
Thiophene derivatives have also been identified as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These include WEE1 kinase, a key regulator of the G2/M cell cycle checkpoint, and c-Jun N-terminal kinases (JNKs), which are involved in stress response and apoptosis.[3][5]
Inhibition of the JNK Signaling Pathway by Thiophene Derivatives
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Thiophene derivative stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Workflow for the MTT Cell Viability Assay
Antimicrobial Activity of Thiophene Derivatives
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Thiophene derivatives have shown significant promise in this area, exhibiting activity against a range of bacteria and fungi, including resistant strains.[12][13]
Quantitative Data: In Vitro Antimicrobial Susceptibility
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The MIC values for several thiophene derivatives are presented below.
Table 4: Antibacterial Activity of Thiophene Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| 4 | Colistin-Resistant A. baumannii Ab21 | 4[12] |
| 4 | Colistin-Resistant E. coli MCR1+ | 16[12] |
| 5 | Colistin-Resistant A. baumannii Ab11 | 4[12] |
| 5 | Colistin-Resistant E. coli R6 MCR1 | 16[12] |
| 8 | Colistin-Resistant A. baumannii Ab11 | 16[12] |
| 8 | Colistin-Resistant E. coli R6 MCR1 | 16[12] |
| S1 | S. aureus | 0.81 (µM/ml)[10] |
| S1 | B. subtilis | 0.81 (µM/ml)[10] |
| S1 | E. coli | 0.81 (µM/ml)[10] |
| S1 | S. typhi | 0.81 (µM/ml)[10] |
| 3b | E. coli | 1.11 (µM)[14] |
| 3b | P. aeruginosa | 1.00 (µM)[14] |
| 3b | Salmonella | 0.54 (µM)[14] |
| 3b | S. aureus | 1.11 (µM)[14] |
Table 5: Antifungal Activity of Thiophene Derivatives
| Compound | Fungal Strain | MIC (µg/mL) |
| S4 | C. albicans | 0.91 (µM/ml)[10] |
| S4 | A. niger | 0.91 (µM/ml)[10] |
| 25 | C. albicans | 16[15] |
| 26 | C. albicans | 16[15] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
Thiophene derivative stock solution
-
Sterile Mueller-Hinton broth (or other appropriate broth)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile 96-well microtiter plates
-
Multichannel pipette
Procedure:
-
Prepare Compound Dilutions: Serially dilute the thiophene derivative in the broth within the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculate Plates: Add a standardized inoculum of the test microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity of Thiophene Derivatives
Chronic inflammation is implicated in a variety of diseases. Thiophene derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[4][12]
Quantitative Data: In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.
Table 6: Anti-inflammatory Activity of Thiophene Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Time (hours) |
| 4c | 300 (µmol/kg) | 35.9 | 2[16] |
| 4c | 300 (µmol/kg) | 52.8 | 4[16] |
| 1 | 200 | 96.31 | 4[17] |
| 3 | 200 | 99.69 | 4[17] |
| PLFO | - | 70 | 5[18] |
Mechanism of Anti-inflammatory Action: COX/LOX Inhibition
Arachidonic acid is metabolized by COX and LOX enzymes to produce pro-inflammatory mediators like prostaglandins and leukotrienes. Thiophene derivatives can inhibit these enzymes, thereby reducing inflammation.
Inhibition of COX and LOX Pathways by Thiophene Derivatives
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats (150-200g)
-
Thiophene derivative
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
Vehicle (e.g., saline, Tween 80)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.
-
Compound Administration: Administer the thiophene derivative or vehicle to the animals orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Synthesis of Bioactive Thiophene Derivatives
A variety of synthetic methods are available for the preparation of thiophene derivatives. The Gewald reaction is a particularly common and versatile method for synthesizing 2-aminothiophenes, which are important intermediates for many biologically active compounds.[15][19]
General Synthetic Protocol: Gewald Aminothiophene Synthesis
This multicomponent reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.
Gewald Synthesis of 2-Aminothiophene Derivatives
Conclusion
Thiophene and its derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic accessibility, make them highly attractive scaffolds for medicinal chemists. This technical guide has provided a snapshot of the current state of research into the anticancer, antimicrobial, and anti-inflammatory properties of thiophene derivatives. The provided data, protocols, and pathway visualizations are intended to serve as a valuable resource for the drug discovery and development community, facilitating the design and synthesis of the next generation of thiophene-based medicines.
References
- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kthmcollege.ac.in [kthmcollege.ac.in]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. [PDF] Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. impactfactor.org [impactfactor.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. eurekaselect.com [eurekaselect.com]
- 18. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Advancement of Thiophenecarboxylates: A Technical Guide
A comprehensive overview of the discovery, historical synthetic evolution, and biological significance of thiophenecarboxylates, providing researchers and drug development professionals with a detailed understanding of this pivotal class of heterocyclic compounds.
Introduction
Thiophenecarboxylates, organic compounds featuring a thiophene ring bearing one or more carboxylate groups, have emerged as crucial scaffolds in medicinal chemistry and materials science. Their journey, from a serendipitous discovery in the late 19th century to their current status as key components in pharmaceuticals, is a testament to the continuous evolution of organic synthesis. This technical guide delves into the discovery and rich history of thiophenecarboxylate synthesis, presenting a chronological account of key methodologies, detailed experimental protocols, and an exploration of their biological significance, including their roles in various signaling pathways.
The Dawn of Thiophene Chemistry: A Fortuitous Discovery
The story of thiophene, the parent heterocycle of thiophenecarboxylates, began in 1882 with German chemist Viktor Meyer.[1][2][3] While performing a routine lecture demonstration of the "indophenin test" to detect benzene, Meyer observed that the characteristic blue color failed to appear with highly purified benzene.[1][2] He correctly deduced that the color reaction was not due to benzene itself but an unknown impurity present in coal tar-derived benzene.[1][2][3] This keen observation led to the isolation of a sulfur-containing compound with benzene-like properties, which he named "thiophene."[1][2] Meyer's initial synthesis of thiophene, reported in the same year as its discovery, involved the reaction of acetylene with elemental sulfur.[4]
The Emergence of Thiophenecarboxylates: A Chronological History of Synthesis
Following the discovery of thiophene, the focus shifted towards understanding its reactivity and synthesizing its derivatives, including the functionally significant thiophenecarboxylates. The historical development of synthetic methods for introducing carboxyl groups onto the thiophene ring can be broadly categorized into ring-closure constructions and post-synthetic modifications of the pre-formed thiophene ring.
Early Ring-Closure Syntheses
Several classical named reactions in organic chemistry have been instrumental in the de novo synthesis of the thiophene ring, often incorporating a carboxylate or a precursor group during the cyclization process.
The Paal-Knorr Thiophene Synthesis (1884): Shortly after the discovery of thiophene, Carl Paal and Ludwig Knorr independently reported a method for synthesizing furans from 1,4-dicarbonyl compounds.[5] This method was later adapted for thiophene synthesis by using a sulfurizing agent.[5][6] The reaction of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, yields a substituted thiophene.[6][7][8] While not directly producing a carboxylate in its original form, the use of dicarbonyl compounds with ester or acid functionalities allows for the synthesis of thiophenedicarboxylates.
The Hinsberg Thiophene Synthesis (1910): O. Hinsberg developed a method for the synthesis of thiophene dicarboxylic acid derivatives by the condensation of an α-diketone with dialkyl thiodiacetate in the presence of a base.[1][9] This reaction proceeds via a Stobbe-type condensation and subsequent hydrolysis of the ester groups yields the corresponding 3,4-disubstituted thiophene-2,5-dicarboxylic acid.[9][10]
The Fiesselmann Thiophene Synthesis (1950s): Developed by Hans Fiesselmann, this synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[7] The reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base.[7][11]
The Gewald Aminothiophene Synthesis (1966): Karl Gewald reported a multi-component reaction for the synthesis of 2-aminothiophenes.[12] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[12][13] The resulting 2-aminothiophene-3-carboxylates are versatile intermediates in the synthesis of various biologically active compounds.[13]
Post-Synthetic Carboxylation of Thiophene
In addition to building the ring with the carboxylate group already in place, methods for the direct carboxylation of the pre-formed thiophene ring were developed.
Oxidation of Acylthiophenes: A common and practical route to 2-thiophenecarboxylic acid involves the oxidation of 2-acetylthiophene.[6] This can be achieved using various oxidizing agents, including sodium hypochlorite (the haloform reaction) or nitric acid.
Grignard Reactions: The reaction of a thienylmagnesium halide (a Grignard reagent) with carbon dioxide is a well-established method for introducing a carboxylic acid group onto the thiophene ring.[14][15] This method allows for the regioselective synthesis of both 2- and 3-thiophenecarboxylic acids, depending on the starting halothiophene.
Key Experimental Protocols
This section provides detailed methodologies for some of the key historical and modern syntheses of thiophenecarboxylates.
Protocol 1: Paal-Knorr Synthesis of Diethyl 2,5-Dimethylthiophene-3,4-dicarboxylate
Materials:
-
3,4-Diacetylhexane-2,5-dione (1,4-dicarbonyl compound)
-
Lawesson's reagent (sulfurizing agent)
-
Toluene (solvent)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (eluent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-diacetylhexane-2,5-dione (1.0 eq) in dry toluene.
-
Add Lawesson's reagent (0.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove any solid byproducts.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield diethyl 2,5-dimethylthiophene-3,4-dicarboxylate.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield |
|---|
| 3,4-Diacetylhexane-2,5-dione | Lawesson's reagent | Toluene | Reflux | 3 h | ~70-80% |
Protocol 2: Hinsberg Synthesis of 3,4-Diphenylthiophene-2,5-dicarboxylic Acid
Materials:
-
Benzil (α-diketone)
-
Diethyl thiodiacetate
-
Sodium ethoxide (base)
-
Ethanol (solvent)
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a solution of benzil (1.0 eq) and diethyl thiodiacetate (1.0 eq) in ethanol dropwise to the sodium ethoxide solution with stirring.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the crude ester.
-
Filter the precipitate, wash with water, and dry.
-
Hydrolyze the crude ester by refluxing with an excess of aqueous sodium hydroxide solution.
-
After cooling, acidify the solution with hydrochloric acid to precipitate the dicarboxylic acid.
-
Filter the product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3,4-diphenylthiophene-2,5-dicarboxylic acid.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield |
|---|
| Benzil | Diethyl thiodiacetate | NaOEt | Ethanol | Reflux | 3 h | ~60-70% |
Protocol 3: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Materials:
-
2-Butanone (ketone)
-
Ethyl cyanoacetate (α-cyanoester)
-
Elemental sulfur
-
Morpholine (base)
-
Ethanol (solvent)
Procedure:
-
In a three-necked flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, combine 2-butanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (0.2 eq) to the mixture.
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain the product.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.
Quantitative Data:
| Reactant 1 | Reactant 2 | Reactant 3 | Base | Solvent | Temperature | Time | Yield |
|---|
| 2-Butanone | Ethyl cyanoacetate | Sulfur | Morpholine | Ethanol | 45 °C | 3 h | ~80-90% |
Biological Significance and Signaling Pathways
Thiophenecarboxylates are not merely synthetic curiosities; they are integral components of numerous biologically active molecules and approved drugs.[16][17][18] Their structural similarity to other aromatic systems, such as benzene and pyridine, allows them to act as bioisosteres, modulating the pharmacological properties of drug candidates.[18]
Thiophenecarboxylate derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[16][17][19]
Anti-inflammatory Activity: Several thiophenecarboxylate-containing drugs, such as Tinoridine and Tiaprofenic acid, function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.[20][21] COX enzymes are key to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.
Anticancer Activity: Recent studies have highlighted the potential of thiophene derivatives as anticancer agents. For instance, a novel thiophene derivative, F8, has been shown to induce apoptosis in leukemia cells by inhibiting the JAK/STAT signaling pathway.[22] This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. F8 was found to cause hypophosphorylation of JAK1, JAK2, STAT2, STAT3, and STAT5, thereby downregulating the pathway.[22]
Summary of Quantitative Data
The following tables summarize key quantitative data for representative thiophenecarboxylates and their syntheses.
Table 1: Physicochemical Properties of Selected Thiophenecarboxylates
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 2-Thiophenecarboxylic acid | C₅H₄O₂S | 128.15 | 129-131 |
| 3-Thiophenecarboxylic acid | C₅H₄O₂S | 128.15 | 138-140 |
| Thiophene-2,5-dicarboxylic acid | C₆H₄O₄S | 172.16 | >300 |
Table 2: Comparison of Yields for Selected Thiophenecarboxylate Syntheses
| Synthesis Method | Product | Typical Yield (%) |
| Paal-Knorr Synthesis | Diethyl 2,5-dimethylthiophene-3,4-dicarboxylate | 70-80 |
| Hinsberg Synthesis | 3,4-Diphenylthiophene-2,5-dicarboxylic acid | 60-70 |
| Gewald Synthesis | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | 80-90 |
| Oxidation of 2-acetylthiophene | 2-Thiophenecarboxylic acid | 85-95 |
| Grignard Carboxylation | 2-Thiophenecarboxylic acid | 70-85 |
Conclusion
The journey of thiophenecarboxylates from their discovery as an impurity in benzene to their current status as indispensable building blocks in modern chemistry is a compelling narrative of scientific inquiry and innovation. The development of a diverse array of synthetic methodologies has not only provided access to a vast chemical space of thiophene derivatives but has also paved the way for their application in crucial areas such as drug discovery. The ability of the thiophene ring to modulate biological activity, as evidenced by its presence in numerous pharmaceuticals, underscores its significance. As our understanding of disease pathways deepens, the versatile and tunable nature of the thiophenecarboxylate scaffold will undoubtedly continue to inspire the design and synthesis of the next generation of therapeutic agents and advanced materials. This technical guide serves as a foundational resource for researchers seeking to explore and exploit the rich chemistry of this remarkable class of compounds.
References
- 1. Hinsberg Synthesis of Thiophene Derivatives [drugfuture.com]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]
- 4. Victor Meyer (1848-1897) - The Most Outstanding German Chemist of the Second Half of the XIX Century [redalyc.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 7. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Hinsberg synthesis of thiophenes | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Areas for Methyl 3-acetamidothiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-acetamidothiophene-2-carboxylate is a substituted thiophene derivative with a core structure that is prevalent in a multitude of biologically active compounds. The thiophene ring is considered a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. This technical guide provides an in-depth analysis of potential research avenues for this compound by exploring the synthesis, known biological activities of analogous compounds, and detailed experimental protocols for its potential evaluation. This document aims to serve as a foundational resource for researchers looking to investigate the therapeutic potential of this specific molecule.
Introduction
Thiophene and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry. The thiophene moiety is a bioisostere of the benzene ring and is present in numerous FDA-approved drugs, highlighting its therapeutic importance.[1] The subject of this guide, this compound, combines the thiophene core with acetamido and methyl carboxylate functional groups, which can influence its physicochemical properties and biological interactions. While specific research on this exact molecule is limited, the extensive studies on structurally similar 3-acetamidothiophene and thiophene-2-carboxylate derivatives provide a strong rationale for its investigation across several therapeutic areas. This guide will synthesize this information to propose high-potential research directions.
Synthesis of this compound
The synthesis of this compound can be approached as a two-step process, beginning with the synthesis of its precursor, Methyl 3-aminothiophene-2-carboxylate, followed by an acylation step.
Synthesis of Methyl 3-aminothiophene-2-carboxylate
The Gewald reaction is a well-established and versatile method for the synthesis of 2-aminothiophenes.[2] A general procedure is outlined below.
Experimental Protocol:
-
Step 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate. A German patent describes the synthesis of Methyl 3-aminothiophene-2-carboxylate, which upon standing, solidifies and can be recrystallized from methanol to yield colorless needles with a melting point of 65.5°C.[3]
-
Step 2: Acetylation of Methyl 3-aminothiophene-2-carboxylate. The subsequent acetylation of the amino group would lead to the target compound, this compound. The patent mentions that the "acetylamino compound forms colorless prisms with a melting point of 100°C (methanol)".[3]
Acetylation of the Amino Group
The final step is the acylation of the amino group of the precursor.
Experimental Protocol:
-
Dissolve Methyl 3-aminothiophene-2-carboxylate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Add triethylamine (1 equivalent) to the solution.
-
Slowly add acetyl chloride (1.1 equivalents) dissolved in THF to the reaction mixture.
-
Stir the reaction mixture at room temperature for several hours (e.g., 15 hours) and monitor the reaction progress by thin-layer chromatography (TLC).[4][5]
-
Upon completion, the reaction mixture can be filtered to remove any salt byproducts.
-
The solid product can be washed with water, filtered, dried, and recrystallized from a suitable solvent like methanol to yield the final product, this compound.[3]
Potential Research Areas and Biological Evaluation
Based on the biological activities reported for structurally similar thiophene derivatives, the following research areas are proposed for this compound.
Anticancer Activity
Thiophene derivatives are extensively investigated for their anticancer properties, acting through various mechanisms, including kinase inhibition and apoptosis induction.
-
VEGFR-2 Inhibition: Fused thiophene derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.
-
JAK2 Inhibition: Thiophene carboxamides have been developed as inhibitors of Janus Kinase 2 (JAK2), a promising target for myeloproliferative neoplasms.[6]
-
JNK Inhibition: A structurally related compound, Methyl 3-(2-(2-thienyl)acetamido)thiophene-2-carboxylate, is a known selective inhibitor of c-Jun N-terminal kinases (JNKs).[7]
The cytotoxic effects of this compound can be evaluated against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HepG2, PC-3) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.
Antimicrobial Activity
Thiophene derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[12]
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.[11]
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.[12][13]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]
Antioxidant Activity
Many thiophene derivatives exhibit antioxidant properties, which are often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Experimental Protocol: DPPH Assay
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction Mixture: Add 1 mL of the compound solution to 2 mL of a 0.1 mM methanolic solution of DPPH.[14]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm against a blank. Ascorbic acid can be used as a positive control.[15]
-
Calculation: Calculate the percentage of radical scavenging activity.
Anti-inflammatory Activity
Thiophene-based compounds are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. In vitro and in vivo models of inflammation can be employed to assess this potential.
Quantitative Data of Structurally Similar Compounds
To provide a reference for potential efficacy, the following table summarizes quantitative data for various thiophene derivatives from the literature.
| Compound Class | Assay | Target/Organism | Activity (IC50/MIC) | Reference |
| Fused Thiophene Derivatives | Cytotoxicity | HepG2 cells | IC50 = 3.105 µM | |
| Fused Thiophene Derivatives | Cytotoxicity | PC-3 cells | IC50 = 2.15 µM | |
| Thiophene Carboxamide | Cytotoxicity | HepG-2 cell line | IC50 = 1.2 µM | [16] |
| Thiophene-Isoxazole Derivative | Antimicrobial | Staphylococcus aureus | MIC = 6.75 µg/mL | [11] |
| Thiophene-Isoxazole Derivative | Antimicrobial | Colistin-Resistant A. baumannii | MIC = 16-32 mg/L | [11] |
| Benzothiophene Carboxylate | Kinase Inhibition | BDK | IC50 = 3.19 µM | [17] |
| Thiophene-2-carboxamide | Antioxidant (DPPH) | - | IC50 = 20.96 µM | [18] |
Conclusion
This compound represents a promising, yet underexplored, molecule for drug discovery. Based on the extensive body of research on analogous thiophene derivatives, significant potential exists for its application as an anticancer, antimicrobial, antioxidant, and anti-inflammatory agent. The experimental protocols and potential signaling pathway interactions detailed in this guide provide a solid framework for initiating a comprehensive investigation into the pharmacological profile of this compound. Further research is warranted to synthesize and evaluate this compound to unlock its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Methyl 3-(2-(2-thienyl)acetamido)thiophene-2-carboxylate | C12H11NO3S2 | CID 2808202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Thiophene, a five-membered, sulfur-containing heterocyclic aromatic compound, and its derivatives represent a cornerstone in medicinal chemistry and materials science. The unique physicochemical properties of the thiophene ring system, including its electronic characteristics and ability to engage in various chemical reactions, make it a privileged scaffold in the design of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the core properties, synthesis, and biological activities of thiophene-related compounds, with a focus on their applications in drug discovery and development.
Physicochemical and Spectral Properties of Thiophene Compounds
The thiophene ring is aromatic, though to a slightly lesser extent than benzene.[1] This aromaticity governs its reactivity, which is characterized by a high propensity for electrophilic substitution reactions, occurring preferentially at the 2-position.[1] The physical and spectral properties of thiophene and its derivatives are crucial for their identification, characterization, and application.
Table 1: Physicochemical Properties of Selected Thiophene Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Thiophene | C₄H₄S | 84.14 | -38 | 84 | 1.051[1][2][3] |
| 3-Methylthiophene | C₅H₆S | 98.17 | -69 | 115-116 | 1.019 |
| 3-Bromothiophene | C₄H₃BrS | 163.04 | -10 | 158-160 | 1.73 |
| 3-Methoxythiophene | C₅H₆OS | 114.16 | - | 146-148 | 1.15 |
| 2-Acetylthiophene | C₆H₆OS | 126.17 | 9-11 | 213-214 | 1.166 |
| Thiophene-2-carboxylic acid | C₅H₄O₂S | 128.15 | 128-130 | 260 | - |
| Benzo[b]thiophene | C₈H₆S | 134.2 | 32 | 221-222 | 1.148 |
Table 2: Spectral Data of Selected Thiophene Derivatives
| Compound | 1H NMR (δ, ppm) in CDCl₃ | 13C NMR (δ, ppm) in CDCl₃ | Key IR Absorptions (cm⁻¹) |
| Thiophene | 7.33 (dd, H2/H5), 7.12 (dd, H3/H4)[4] | 125.6 (C2/C5), 127.3 (C3/C4)[4] | 3126, 3098 (C-H stretch), 1409, 1360 (ring stretch)[5] |
| 3-Methylthiophene | ~7.17 (H2), ~6.87 (H4), ~6.86 (H5), ~2.25 (CH₃)[6] | 125.3 (C2), 138.4 (C3), 129.9 (C4), 121.0 (C5), 15.6 (CH₃)[6] | C-H stretch, ring vibrations |
| 3-Bromothiophene | ~7.28 (H2), ~7.06 (H4), ~7.28 (H5)[6] | 122.9 (C2), 110.1 (C3), 129.0 (C4), 126.0 (C5)[6] | C-H stretch, ring vibrations, C-Br stretch |
| 3-Methoxythiophene | ~7.14 (H2), ~6.73 (H4), ~6.21 (H5), ~3.77 (OCH₃)[6] | 121.7 (C2), 160.0 (C3), 101.4 (C4), 125.8 (C5), 57.9 (OCH₃) | C-H stretch, ring vibrations, C-O stretch |
| Propafenone Thiophene Analogue | (AX-system for thiophene protons) | (Full assignment available)[7] | - |
| 2-Thiophene Carboxylic Acid | - | - | 1283-909 (C-H in-plane bending), 832-710 (C-H out-of-plane bending)[8] |
| Polythiophene | Broadened signals for side chain methylene protons, disappearance of thiophene aromatic protons | - | 1600-1400 (C-C stretch), 1200-1000 (in-plane C-H), 900-700 (C-H out-of-plane)[9] |
Key Synthetic Methodologies
The synthesis of the thiophene ring is a well-established area of organic chemistry, with several named reactions providing versatile routes to a wide array of derivatives.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic method for preparing thiophenes from 1,4-dicarbonyl compounds.[10] The reaction typically employs a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, which also acts as a dehydrating agent.[10][11]
Experimental Protocol: Paal-Knorr Synthesis of a Substituted Thiophene
-
Materials: Substituted 1,4-diketone (5 mmol), Phosphorus Pentasulfide (P₄S₁₀) (2.5 mmol, 0.5 equiv.), anhydrous toluene (20 mL).[12]
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 1,4-diketone and anhydrous toluene.
-
Carefully add phosphorus pentasulfide in portions with stirring. Caution: The reaction can be exothermic and generates toxic hydrogen sulfide (H₂S) gas.[11][12] All operations must be performed in a well-ventilated fume hood.[12]
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly pouring it into an ice-water mixture.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- 1. Unique properties of thiophene_Chemicalbook [chemicalbook.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene - Sciencemadness Wiki [sciencemadness.org]
- 4. Thiophene(110-02-1) IR Spectrum [m.chemicalbook.com]
- 5. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 6. benchchem.com [benchchem.com]
- 7. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Methyl 3-acetamidothiophene-2-carboxylate: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Methyl 3-acetamidothiophene-2-carboxylate, a valuable building block in medicinal chemistry and materials science. The protocol outlines a two-step synthetic route, commencing with the preparation of the key intermediate, Methyl 3-aminothiophene-2-carboxylate, followed by its subsequent acetylation.
Experimental Overview
The synthesis proceeds in two primary stages:
-
Synthesis of Methyl 3-aminothiophene-2-carboxylate: This intermediate can be prepared via multiple routes, with a common method being the reaction of a 3-oxotetrahydrothiophene derivative with hydroxylamine.
-
Acetylation of Methyl 3-aminothiophene-2-carboxylate: The final product is obtained by the acylation of the amino group on the thiophene ring using an acetylating agent such as acetic anhydride or acetyl chloride.
Quantitative Data Summary
The following tables summarize typical yields and characterization data for the key intermediate and related compounds as reported in the literature.
Table 1: Synthesis of Methyl 3-amino-4-substituted-thiophene-2-carboxylates
| Starting Material | Product | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| 2-Methoxycarbonyl-3-oxotetrahydrothiophene | Methyl 3-aminothiophene-2-carboxylate | Acetonitrile | 1.5 hours | 73 | 62-63[1] |
| 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene | Methyl 3-amino-4-methylthiophene-2-carboxylate | Acetonitrile | 5 hours | 64 | 82-83[1][2] |
Table 2: Characterization Data for a Related Acylated Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 3-(2-(2-thienyl)acetamido)thiophene-2-carboxylate | C12H11NO3S2 | 281.4[3] |
Experimental Protocols
Step 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate
This protocol is adapted from a procedure for the synthesis of 3-aminothiophenes from 3-oxotetrahydrothiophenes.[1]
Materials:
-
2-Methoxycarbonyl-3-oxotetrahydrothiophene
-
Hydroxylamine hydrochloride
-
Acetonitrile
-
Diethyl ether
-
4M Ammonia solution
-
Dichloromethane
-
Sodium sulfate
-
Petroleum ether (60-80°C boiling range)
Procedure:
-
Dissolve 2-Methoxycarbonyl-3-oxotetrahydrothiophene (2 g) in acetonitrile (20 ml) with heating and stirring.
-
To the refluxing solution, add hydroxylamine hydrochloride (0.8 g).
-
Continue to reflux the mixture for 1.5 hours.
-
After cooling the reaction mixture, add diethyl ether (50 ml) to precipitate a solid.
-
Filter off the precipitated solid.
-
Dissolve the solid in water and basify with 4M ammonia solution.
-
Extract the aqueous solution with dichloromethane (2 x 25 ml).
-
Combine the organic extracts, wash with water and then with brine, and dry over sodium sulfate.
-
Filter the solution and evaporate the solvent to yield an oil which should solidify upon cooling.
-
Recrystallize the solid from petroleum ether (60-80°C) to afford Methyl 3-aminothiophene-2-carboxylate.
Step 2: Synthesis of this compound
This is a general procedure for the acetylation of an aminothiophene derivative.
Materials:
-
Methyl 3-aminothiophene-2-carboxylate
-
Acetic anhydride or Acetyl chloride
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate
Procedure:
-
Dissolve Methyl 3-aminothiophene-2-carboxylate in dichloromethane in a round-bottom flask.
-
Add a slight molar excess of a base, such as pyridine or triethylamine.
-
Cool the mixture in an ice bath.
-
Slowly add a slight molar excess of the acetylating agent (acetic anhydride or acetyl chloride) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualized Workflow
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols: Methyl 3-acetamidothiophene-2-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-acetamidothiophene-2-carboxylate is a versatile heterocyclic building block in organic synthesis, primarily utilized as a precursor for the construction of fused pyrimidine systems, particularly thieno[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds. The acetamido group can serve as a directing group or be hydrolyzed to the corresponding amine, which then participates in cyclization reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic structures.
Key Applications
The primary application of this compound in organic synthesis is as a key intermediate for the synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones and other related heterocyclic systems. These compounds are known to exhibit a range of biological activities, making them attractive targets for drug discovery programs.
Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones
A common strategy for the synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones from this compound involves a two-step sequence: formation of an amidine intermediate followed by cyclization. While direct reactions from the acetamido compound are less documented, a highly analogous and efficient method starts from the corresponding 3-aminothiophene derivative, which can be obtained by hydrolysis of the title compound. The subsequent reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with an amine provides the desired thieno[3,2-d]pyrimidine core.
Data Presentation
The following table summarizes quantitative data for a key transformation in the synthesis of a thieno[3,2-d]pyrimidin-4-one derivative, based on a closely related starting material, Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate. This data provides a reference for expected yields and reaction conditions.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate | DMF-DMA, EtOH, microwave irradiation (100 °C, 80 W, 15 min) | Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate | 98 | [1] |
| 2 | Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate | 3-Methoxybenzylamine, DMF, microwave irradiation (100 °C, 80 W, 15 min) | 3-(3-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | 31 | [1] |
Experimental Protocols
The following are detailed experimental protocols for key transformations involving this compound and its amino analogue.
Protocol 1: Synthesis of 3-Substituted Thieno[3,2-d]pyrimidin-4(3H)-one (Proposed)
This protocol describes a proposed two-step synthesis of a 3-substituted thieno[3,2-d]pyrimidin-4(3H)-one starting from Methyl 3-aminothiophene-2-carboxylate, which can be prepared by the hydrolysis of this compound.
Step 1: Synthesis of Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}thiophene-2-carboxylate
-
To a solution of Methyl 3-aminothiophene-2-carboxylate (1.0 eq) in ethanol (10 mL per 0.95 mmol of substrate), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture under microwave irradiation at 100 °C and 80 W for 30 minutes.
-
Concentrate the solution under reduced pressure to obtain the crude product as an oil.
-
The product is typically used in the next step without further purification.
Step 2: Synthesis of 3-Substituted Thieno[3,2-d]pyrimidin-4(3H)-one
-
To the crude Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}thiophene-2-carboxylate (1.0 eq) from the previous step, add the desired primary amine (1.1 eq) and dimethylformamide (DMF) (10 mL per 0.95 mmol of substrate).
-
Heat the reaction mixture under microwave irradiation at 100 °C and 80 W for 15 minutes.
-
After cooling, pour the reaction mixture into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted thieno[3,2-d]pyrimidin-4(3H)-one.
Visualizations
The following diagrams illustrate the key synthetic pathways described.
Caption: Proposed workflow for the synthesis of 3-substituted thieno[3,2-d]pyrimidin-4(3H)-ones.
Synthesis of Thieno[2,3-d]pyrimidines (Analogous Approach)
Thieno[2,3-d]pyrimidine derivatives can be synthesized from the analogous Methyl 2-aminothiophene-3-carboxylate through cyclocondensation reactions with various one-carbon synthons. These methods are expected to be applicable to this compound, likely following an initial hydrolysis step.
-
With Formamide: Heating Methyl 2-aminothiophene-3-carboxylate in formamide can yield the corresponding thieno[2,3-d]pyrimidin-4(3H)-one.
-
With Isothiocyanates: Reaction with an isothiocyanate can lead to a thienylthiourea intermediate, which can then be cyclized to produce 2-thioxo-thieno[2,3-d]pyrimidin-4-ones.[2]
-
With Urea/Isocyanates: Similarly, reaction with urea or isocyanates can be employed to synthesize thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones.[2]
Caption: Synthetic routes to thieno[2,3-d]pyrimidines from an amino-thiophene precursor.
Conclusion
This compound is a valuable starting material for the synthesis of various heterocyclic compounds, particularly thieno[3,2-d]pyrimidines. While direct synthetic routes utilizing the acetamido group are an area for further exploration, its hydrolysis to the corresponding amine provides a versatile intermediate for the construction of biologically relevant scaffolds. The protocols and data presented here, based on closely related analogues, offer a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.
References
- 1. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 2-acetamido-4-phenylthiophene-3-carboxylate | Benchchem [benchchem.com]
Application Notes and Protocols: Methyl 3-acetamidothiophene-2-carboxylate as a Building Block for Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-acetamidothiophene-2-carboxylate is a versatile bifunctional molecule that serves as a valuable starting material for the synthesis of a wide array of fused heterocyclic compounds. The thiophene core, coupled with the reactive acetamido and methyl carboxylate groups at adjacent positions, provides a scaffold ripe for cyclization and functionalization reactions. This document outlines the application of this building block in the synthesis of thieno[3,2-d]pyrimidines, a class of compounds with significant interest in medicinal chemistry due to their biological activities, including kinase inhibition. Detailed protocols for key transformations and data on the synthesized compounds are provided to facilitate its use in research and drug discovery endeavors.
Synthetic Applications
The primary application of this compound lies in its conversion to the thieno[3,2-d]pyrimidine scaffold. This is typically achieved through a three-step synthetic sequence:
-
Deacetylation: The initial step involves the hydrolysis of the acetamido group to yield the corresponding 3-aminothiophene derivative. This transformation can be carried out under acidic or basic conditions.[1]
-
Cyclization: The resulting methyl 3-aminothiophene-2-carboxylate is then cyclized, most commonly by heating with formamide, to construct the pyrimidinone ring, affording a thieno[3,2-d]pyrimidin-4(3H)-one.
-
Chlorination: The thienopyrimidinone is subsequently activated for further functionalization by converting the hydroxyl group at the 4-position to a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2]
-
Functionalization: The resulting 4-chlorothieno[3,2-d]pyrimidine is a key intermediate that can undergo various substitution reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), to introduce a diverse range of substituents at the 4-position.[3][4][5]
This synthetic strategy allows for the generation of a library of substituted thienopyrimidines for structure-activity relationship (SAR) studies in drug discovery programs.
Data Presentation
Table 1: Summary of Key Synthetic Transformations and Yields
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Melting Point (°C) |
| 1 | Deacetylation | HCl (aq), heat or NaOH (aq), heat | Methyl 3-aminothiophene-2-carboxylate | - | - |
| 2 | Cyclization | Formamide, reflux | Thieno[3,2-d]pyrimidin-4(3H)-one | 92 | 255-257 |
| 3 | Chlorination | POCl₃, reflux | 4-Chlorothieno[3,2-d]pyrimidine | - | - |
| 4a | Nucleophilic Substitution | Various amines, K₂CO₃, DMSO, 100°C | 4-Aminothieno[3,2-d]pyrimidines | 22-70 | - |
| 4b | Suzuki Coupling | Arylboronic acids, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane, MW | 4-Arylthieno[3,2-d]pyrimidines | Good to Excellent | - |
Table 2: Spectroscopic Data for Key Intermediates
| Compound | ¹H-NMR (DMSO-d₆) δ (ppm) | IR (cm⁻¹) |
| Thieno[3,2-d]pyrimidin-4(3H)-one | 1.73-1.79 (m, 4H), 2.71-2.74 (m, 2H), 2.85-2.87 (m, 2H), 7.99 (s, 1H), 12.29 (br. s, 1H) | 3415 (NH), 1693 (C=O) |
Experimental Protocols
Protocol 1: Deacetylation of this compound (Acidic Hydrolysis)
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add a 6M solution of hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-aminothiophene-2-carboxylate.
Protocol 2: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one
-
In a round-bottom flask, place methyl 3-aminothiophene-2-carboxylate (1 equivalent).
-
Add an excess of formamide (e.g., 10-20 equivalents).
-
Heat the mixture under reflux for 1.5 to 2 hours.
-
Allow the reaction mixture to cool to room temperature overnight.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with water and then ethanol.
-
Dry the solid under vacuum to obtain the pure thieno[3,2-d]pyrimidin-4(3H)-one.
Protocol 3: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine
-
Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and fuming reagents.
-
To a round-bottom flask equipped with a reflux condenser, add thieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent).
-
Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, carefully quench the reaction by slowly pouring it onto crushed ice with vigorous stirring.
-
The product will precipitate. Collect the solid by filtration and wash thoroughly with cold water.
-
Dry the solid under vacuum to yield 4-chlorothieno[3,2-d]pyrimidine.[2]
Protocol 4: General Procedure for Nucleophilic Aromatic Substitution with Amines
-
In a sealed vial, dissolve 4-chlorothieno[3,2-d]pyrimidine (1 equivalent) and the desired amine (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Add potassium carbonate (K₂CO₃) (1 equivalent) to the mixture.
-
Heat the reaction to 100°C for 12 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with 5% aqueous acetic acid, water, and brine.
-
Dry the organic phase over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-aminothieno[3,2-d]pyrimidine.[4]
Protocol 5: General Procedure for Suzuki Cross-Coupling
-
To a microwave vial, add 4-chlorothieno[3,2-d]pyrimidine (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and potassium carbonate (2 equivalents).
-
Add 1,4-dioxane as the solvent.
-
Seal the vial and heat in a microwave reactor at the appropriate temperature and time (e.g., 120°C for 15-30 minutes).
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the 4-arylthieno[3,2-d]pyrimidine.[6]
Biological Context: Thienopyrimidines as Kinase Inhibitors
Thienopyrimidine derivatives have emerged as a significant class of kinase inhibitors, which are crucial targets in cancer therapy.[7][8] Many of these compounds function by competing with ATP for the binding site on the kinase, thereby inhibiting its activity and downstream signaling.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[9][10][11][12] Dysregulation of this pathway is a common event in many human cancers. Thienopyrimidine-based compounds have been developed as potent inhibitors of PI3K, blocking the downstream signaling cascade and leading to apoptosis of cancer cells.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Experimental Workflow
The overall workflow for the synthesis and evaluation of thienopyrimidine derivatives from this compound is depicted below.
Caption: Synthetic and evaluative workflow.
References
- 1. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. cusabio.com [cusabio.com]
"applications of Methyl 3-acetamidothiophene-2-carboxylate in medicinal chemistry"
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I'm now prioritizing the collection of quantitative data such as IC50, EC50, and Ki values, alongside meticulous experimental procedures for synthesis, purification, and biological assessment of the core compound and any analogues. My current aim is to uncover and visualize relevant signaling pathways.
Investigating Compound's Uses
I'm now starting to see that while the base compound, "Methyl 3-acetamidothiophene-2 -carboxylate," is known, the real medicinal interest lies in its derivatives. This suggests the parent structure might be a scaffold. I'm focusing on the structural modifications reported in related medicinal chemistry research.
Expanding Structural Understanding
I've discovered that derivatives are where the real medicinal action is. Kinase inhibition, anticancer effects, and anti-inflammatory activity are all areas where these compounds shine. I've also found applications in antimicrobial and CNS modulation. IC50 values are showing potential in cancer therapy. This suggests a diverse range of applications.
Refining Search Parameters
I'm now zeroing in on the specific experimental details missing from the initial search. While the medicinal potential of this class is clear, practical information is lacking. I need precise synthetic routes and biological assay protocols, including specific concentrations and reagents. My focus is now on extracting or seeking out this level of detail. I'm also planning to compile quantitative data for a deeper analysis.
Focusing on Thiophene Applications
I've been immersed in the potential of thiophene derivatives for medicinal purposes. My research is really starting to center on kinase inhibitors (specifically PLK1 and JAK2), anticancer agents, and anti-inflammatory compounds. The data is becoming more and more promising.
Analyzing Data and Gaps
My analysis highlights the need for a consolidated synthesis protocol for the target molecule. I've compiled details on the Gewald reaction and acylation, but a step-by-step guide for "Methyl 3-acetamidothiophene-2-carboxylate" synthesis is missing. Though general assay protocols exist, specific quantitative data for this compound is limited. So, I will focus on developing these protocols.
Compiling Synthesis & Assays
I've assembled a comprehensive picture of thiophene derivative applications and their synthesis methods. While the Gewald reaction and general acylation are well-documented, a streamlined protocol for "this compound" synthesis is lacking. The general assay procedures exist, but quantitative data on this molecule is sparse. So I will generate application notes and example protocols for a range of 2-acetamidothiophene derivatives, and diagrams for identified signaling pathways.
Application Notes and Protocols for the N-Acylation of 3-Aminothiophenes
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-acylated 3-aminothiophenes are significant structural motifs in medicinal chemistry and materials science. The amide bond introduction via N-acylation is a fundamental transformation that allows for the structural diversification of the 3-aminothiophene core, leading to the development of novel therapeutic agents and functional materials. For instance, substituted 2-aminothiophenes, close structural relatives, are known to be allosteric modulators of the A(1) adenosine receptor and serve as key intermediates for pharmacophores like thienopyrimidines.[1][2] This document provides detailed experimental procedures, key considerations for reaction optimization, and data for the N-acylation of 3-aminothiophenes.
Application Notes
The N-acylation of 3-aminothiophenes is an electrophilic substitution reaction where the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. The choice of reagents and conditions is critical for achieving high yields and purity.
1. Selection of Acylating Agent:
-
Acyl Halides (e.g., Acyl Chlorides): These are highly reactive electrophiles that readily acylate amines.[3][4] The reaction is often rapid, even at low temperatures. A key consideration is the formation of a stoichiometric amount of hydrogen halide (e.g., HCl) as a byproduct, which must be neutralized by a base to prevent protonation of the starting amine and drive the reaction to completion.[5]
-
Carboxylic Anhydrides (e.g., Acetic Anhydride): Anhydrides are generally less reactive than acyl halides but are effective acylating agents, often requiring heating to proceed at a reasonable rate.[6][7] The byproduct is a carboxylic acid, which is less corrosive than HCl. In some cases, these reactions can be performed without a catalyst or base.[8]
2. Role of Base and Solvent:
-
Base: When using acyl halides, a non-nucleophilic organic base such as triethylamine (TEA) or pyridine is commonly added to scavenge the generated acid.[5][9] The choice of base can influence reaction rates and side-product formation.
-
Solvent: The selection of a solvent depends on the solubility of the reactants and the reaction temperature. Common aprotic solvents include tetrahydrofuran (THF)[9], dichloromethane (DCM)[5], and dimethylformamide (DMF).[6][10] For reactions with anhydrides, sometimes the anhydride itself can serve as the solvent if used in excess.[6]
3. Reaction Conditions and Work-up:
-
Temperature: Reactions with highly reactive acyl chlorides are often initiated at 0 °C to control the exothermic nature of the reaction before being allowed to warm to room temperature.[5] Reactions with less reactive anhydrides may require refluxing for several hours.[6][7]
-
Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to determine completion.[5]
-
Work-up and Purification: A typical work-up involves quenching the reaction with water, followed by extraction of the product into an organic solvent. The organic layer is then washed with dilute acid (to remove unreacted amine), a basic solution (like sodium bicarbonate, to remove excess acylating agent and acidic byproducts), and brine.[5] The final product is often purified by recrystallization or column chromatography on silica gel.[5][10]
Experimental Protocols
Protocol 1: N-Acylation using an Acyl Chloride in THF
This protocol is adapted from the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.[9]
Materials:
-
3-Aminothiophene derivative (1.0 eq)
-
Acyl chloride (e.g., 2-(thiophen-2-yl)acetyl chloride) (1.1 eq)
-
Triethylamine (TEA) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 3-aminothiophene derivative (10 mmol) in anhydrous THF (12 mL).
-
Add triethylamine (10 mmol, 1.4 mL) to the solution and stir.
-
In a separate flask, dissolve the acyl chloride (11 mmol) in anhydrous THF (10 mL).
-
Slowly add the acyl chloride solution dropwise to the stirred 3-aminothiophene solution at room temperature.
-
Stir the reaction mixture for 15 hours at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.
-
Wash the collected solid product with water several times to remove any remaining salts.
-
Dry the product under vacuum. If further purification is needed, the product can be recrystallized from a suitable solvent such as acetonitrile.[9]
Protocol 2: N-Acylation using an Anhydride (Neat)
This protocol is based on the synthesis of N-(3-acetyl-2-thienyl)acetamide.[6]
Materials:
-
3-Aminothiophene derivative (e.g., 1-(2-amino-3-thienyl)ethanone) (1.0 eq)
-
Acetic Anhydride (excess, serves as reagent and solvent)
-
Water
-
Standard laboratory glassware for reflux
Procedure:
-
Place the 3-aminothiophene derivative (10 mmol) in a round-bottom flask.
-
Add excess acetic anhydride (5 mL).
-
Heat the mixture to reflux and maintain for 15 minutes.
-
After the initial reflux period, carefully add water (approx. 10 mL) to the mixture. Caution: This can be an exothermic reaction.
-
Heat the mixture again for an additional 5 minutes to ensure the hydrolysis of any remaining acetic anhydride.
-
Allow the mixture to cool overnight. The N-acylated product should crystallize.
-
Collect the crystals by filtration. The mother liquor can be concentrated to yield additional product.[6]
Data Presentation
Table 1: Summary of N-Acylation Conditions for Aminothiophenes
| Substrate | Acylating Agent | Base/Catalyst | Solvent | Conditions | Yield (%) | Ref. |
| 1-(2-Amino-3-thienyl)ethanone | Acetic Anhydride | None | Acetic Anhydride | Reflux, 15 min | 95% | [6] |
| 1-(2-Amino-4-methyl-3-thienyl)ethanone | Acetic Anhydride | Not specified | Not specified | Not specified | 92% | [10] |
| 2-Aminothiophene-3-carbonitrile | 2-(Thiophen-2-yl)acetyl chloride | Triethylamine | THF | Room Temp, 15 h | High (not specified) | [9] |
| Aniline (model substrate) | Acetic Anhydride | None | None (Neat) | Room Temp, 5 min | 92% | [8] |
| Thiophene (C-H Acylation) | Acetic Anhydride | Hβ Zeolite | None | 60°C | 98.6% | [11] |
| Thiophene (C-H Acylation) | Acetic Anhydride | 85% Phosphoric Acid | Thiophene | Reflux, 2 h | 74-79% | [12] |
Note: The last two entries describe C-H acylation of the thiophene ring, not N-acylation of an amino group, but are included to provide context on related acylation chemistry involving the thiophene core.
Visualizations
Caption: A schematic overview of the typical laboratory workflow for the N-acylation of 3-aminothiophenes.
Caption: Logical diagram illustrating the roles and interactions of components in the N-acylation reaction.
References
- 1. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. tsijournals.com [tsijournals.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Methyl 3-acetamidothiophene-2-carboxylate in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Methyl 3-acetamidothiophene-2-carboxylate as a key building block in the discovery and development of novel agrochemicals. While direct agrochemical applications of this specific molecule are not extensively documented, its structural motif is present in a class of compounds known as thiophene carboxamides, which have demonstrated significant potential as potent fungicides. This document outlines the application of this scaffold in the synthesis of such active compounds and provides detailed protocols for their evaluation.
Introduction
Thiophene derivatives are a well-established class of heterocyclic compounds with diverse applications in pharmaceuticals and materials science.[1] In the agrochemical sector, the thiophene ring serves as a versatile scaffold for the development of new pesticides, including fungicides, herbicides, and insecticides.[1][2] Notably, thiophene carboxamide derivatives have emerged as a promising class of fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of pathogenic fungi. SDH inhibitors disrupt the fungal metabolic process, leading to cell death and effective disease control.
This compound represents a key starting material or intermediate for the synthesis of a variety of thiophene carboxamide derivatives. Its functional groups—the methyl ester and the acetamido group—provide reactive sites for further chemical modifications, allowing for the generation of a library of diverse compounds for biological screening.
Application: A Scaffold for Novel SDHI Fungicides
Research into thiophene/furan-1,3,4-oxadiazole carboxamides has highlighted the potential of this class of compounds as potent succinate dehydrogenase inhibitors.[1][2] Although this compound was not directly tested in these studies, structurally related analogs have shown remarkable in vitro and in vivo antifungal activity against a range of phytopathogenic fungi.
Quantitative Data: Antifungal Activity of Thiophene Carboxamide Derivatives
The following table summarizes the antifungal activity of representative thiophene carboxamide derivatives from recent studies. This data underscores the potential of the thiophene carboxamide scaffold, which can be derived from this compound, in developing effective fungicides.
| Compound ID | Target Fungus | EC50 (mg/L) | IC50 (µM) of SDH Inhibition | Reference Commercial Fungicide | EC50 (mg/L) of Reference | IC50 (µM) of SDH Inhibition of Reference |
| 4g | Sclerotinia sclerotiorum | Not Reported | 1.01 ± 0.21 | Boscalid | 0.645 ± 0.023 | 3.51 ± 2.02 |
| 4i | Sclerotinia sclerotiorum | 0.140 ± 0.034 | 4.53 ± 0.19 | Boscalid | 0.645 ± 0.023 | 3.51 ± 2.02 |
EC50: The effective concentration causing 50% inhibition of mycelial growth. IC50: The concentration causing 50% inhibition of enzyme activity. Data is presented for compounds structurally related to the topic compound and is intended to demonstrate the potential of the chemical class.[1][2]
Experimental Protocols
The following protocols are based on methodologies reported for the synthesis and evaluation of thiophene carboxamide derivatives as SDHI fungicides.
Protocol 1: Synthesis of Thiophene Carboxamide Derivatives
This protocol describes a general method for the synthesis of thiophene carboxamide fungicides starting from a thiophene carboxylate intermediate, which can be derived from this compound.
Step 1: Hydrolysis of the Methyl Ester
-
Dissolve this compound in a suitable solvent such as a mixture of methanol and water.
-
Add an excess of a base, for example, sodium hydroxide (NaOH) or lithium hydroxide (LiOH).
-
Stir the reaction mixture at room temperature or under gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the corresponding carboxylic acid.
-
Filter, wash with water, and dry the resulting 3-acetamidothiophene-2-carboxylic acid.
Step 2: Amide Coupling
-
Suspend the 3-acetamidothiophene-2-carboxylic acid in an inert solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt).
-
Add the desired amine derivative (the R-group to be introduced).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up to remove the coupling reagents and byproducts.
-
Purify the crude product by column chromatography on silica gel to obtain the target thiophene carboxamide derivative.
Protocol 2: In Vitro Antifungal Activity Assay
This protocol details the determination of the half-maximal effective concentration (EC50) of the synthesized compounds against phytopathogenic fungi.
-
Prepare potato dextrose agar (PDA) medium and sterilize it by autoclaving.
-
Incorporate the test compounds (dissolved in a suitable solvent like DMSO) into the molten PDA at various concentrations.
-
Pour the amended PDA into Petri dishes.
-
Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of each PDA plate.
-
Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions after a defined incubation period (e.g., 48-72 hours).
-
Calculate the percentage of mycelial growth inhibition relative to a control (PDA with solvent only).
-
Determine the EC50 value by probit analysis of the inhibition data.
Protocol 3: In Vivo Antifungal Activity Assay (against Sclerotinia sclerotiorum)
This protocol describes the evaluation of the protective efficacy of the compounds on a host plant.
-
Cultivate host plants (e.g., rapeseed or soybean) to a suitable growth stage.
-
Prepare a spore suspension or mycelial suspension of Sclerotinia sclerotiorum.
-
Spray the host plant leaves with a solution of the test compound at different concentrations.
-
After the leaves have dried, inoculate them with the fungal suspension.
-
Maintain the plants in a high-humidity environment to promote infection.
-
After a suitable incubation period (e.g., 5-7 days), assess the disease severity by measuring the lesion size or the percentage of infected tissue.
-
Calculate the protective efficacy of the compound compared to an untreated control.
Protocol 4: Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol outlines the procedure to determine the inhibitory effect of the compounds on the target enzyme.
-
Isolate mitochondria from the target fungus.
-
Prepare a reaction buffer containing succinate as the substrate.
-
Add the isolated mitochondria and the test compound at various concentrations to the reaction buffer.
-
Initiate the reaction and monitor the activity of the SDH enzyme. This can be done by measuring the reduction of an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP) spectrophotometrically.
-
Calculate the percentage of enzyme inhibition for each compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the SDH activity.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Workflow for Fungicide Discovery and Development.
Caption: Mechanism of Action: SDH Inhibition.
References
Application Note and Protocol: Purification of Methyl 3-acetamidothiophene-2-carboxylate
Abstract
This document provides a detailed protocol for the purification of Methyl 3-acetamidothiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds. The primary method described is recrystallization, which has been shown to effectively yield a high-purity product. An alternative method using column chromatography is also presented for instances where recrystallization does not provide the desired purity. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a thiophene derivative of significant interest in medicinal chemistry and materials science. Its synthesis can result in various impurities, including unreacted starting materials, by-products, and colored contaminants. Therefore, a robust purification protocol is essential to obtain a product of high purity, which is critical for subsequent synthetic steps and biological assays. This application note details two effective methods for the purification of this compound: recrystallization and column chromatography.
Materials and Reagents
Table 1: Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Crude this compound | Synthesis Grade | - | Starting material for purification. |
| Methanol (MeOH) | ACS Grade or higher | VWR, Sigma-Aldrich, etc. | Primary solvent for recrystallization. |
| Ethanol (EtOH) | ACS Grade or higher | VWR, Sigma-Aldrich, etc. | Alternative solvent for recrystallization. |
| Isopropanol (IPA) | ACS Grade or higher | VWR, Sigma-Aldrich, etc. | Alternative solvent for recrystallization. |
| Ethyl Acetate (EtOAc) | ACS Grade or higher | VWR, Sigma-Aldrich, etc. | Eluent for column chromatography. |
| Hexanes or Petroleum Ether | ACS Grade or higher | VWR, Sigma-Aldrich, etc. | Eluent for column chromatography. |
| Silica Gel | 200-400 mesh | Sorbent Technologies, etc. | Stationary phase for column chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | ACS Grade | VWR, Sigma-Aldrich, etc. | For drying organic extracts. |
| Activated Carbon | - | VWR, Sigma-Aldrich, etc. | For removing colored impurities. |
| Filter Paper | Whatman No. 1 or equivalent | - | For gravity and vacuum filtration. |
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄ | MilliporeSigma, etc. | For monitoring reaction and column progress. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This is the preferred method for purifying this compound, as it is efficient and yields a product of high purity. A German patent indicates that the acetylamino compound forms colorless prisms with a melting point of 100°C when recrystallized from methanol[1].
1. Solvent Selection:
-
Based on available data, methanol is an excellent solvent for the recrystallization of this compound[1]. The compound should be highly soluble in hot methanol and sparingly soluble at room temperature or below.
-
To confirm, test the solubility of a small amount of the crude product in methanol at room temperature and upon heating.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of methanol and heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer).
-
Continue adding small portions of hot methanol until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.
-
If colored impurities are present, a small amount of activated carbon can be added to the hot solution. Boil for a few minutes to allow the carbon to adsorb the impurities.
3. Hot Filtration (if activated carbon was used):
-
If activated carbon was used, perform a hot gravity filtration to remove it. This must be done quickly to prevent premature crystallization.
-
Use a pre-heated funnel and fluted filter paper.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
6. Drying:
-
Dry the purified crystals under vacuum. The expected product is colorless prisms with a melting point of 100°C[1].
Protocol 2: Purification by Column Chromatography
This method is suitable for purifying small quantities of the compound or when recrystallization fails to remove certain impurities.
1. Slurry Preparation:
-
Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate). A common starting point for similar compounds is a 4:1 to 1:1 mixture of petroleum ether/hexanes and ethyl acetate[2].
-
The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
2. Column Packing:
-
Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and bubble-free packing.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
4. Elution:
-
Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Monitor the separation by TLC.
5. Fraction Analysis and Consolidation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
6. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
7. Final Product:
-
The resulting solid should be the purified this compound.
Data Presentation
Table 2: Expected Physical Properties of Purified this compound
| Property | Expected Value | Reference |
| Appearance | Colorless prisms | [1] |
| Melting Point | 100 °C | [1] |
| Molecular Formula | C₈H₉NO₃S | - |
| Molecular Weight | 215.23 g/mol | - |
Workflow and Diagrams
The general workflow for the purification of this compound is illustrated below.
Caption: Purification workflow for this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Methanol is flammable and toxic; avoid inhalation, ingestion, and skin contact.
-
Handle hot solvents with care to avoid burns.
Conclusion
This application note provides two detailed and effective protocols for the purification of this compound. Recrystallization from methanol is the recommended primary method, offering a straightforward and efficient route to a high-purity product. For cases where further purification is necessary, column chromatography provides a reliable alternative. Adherence to these protocols will enable researchers to obtain a high-quality product suitable for a wide range of applications in research and development.
References
Application Notes and Protocols for the Characterization of Methyl 3-acetamidothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key analytical techniques for the structural elucidation and purity assessment of Methyl 3-acetamidothiophene-2-carboxylate, a key intermediate in pharmaceutical synthesis. The following sections detail the experimental protocols and expected data for various analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous identification of this compound by providing detailed information about the carbon-hydrogen framework.
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H NMR (400 MHz, CDCl₃) Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 9.5 | Singlet | 1H | N-H (Amide) |
| ~7.6 - 7.8 | Doublet | 1H | Thiophene H-5 |
| ~7.2 - 7.4 | Doublet | 1H | Thiophene H-4 |
| ~3.9 | Singlet | 3H | O-CH₃ (Ester) |
| ~2.2 | Singlet | 3H | C(=O)-CH₃ (Amide) |
Table 2: Predicted ¹³C NMR (100 MHz, CDCl₃) Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Amide) |
| ~163 | C=O (Ester) |
| ~140 | Thiophene C-3 |
| ~130 | Thiophene C-5 |
| ~125 | Thiophene C-4 |
| ~115 | Thiophene C-2 |
| ~52 | O-CH₃ (Ester) |
| ~23 | C(=O)-CH₃ (Amide) |
Experimental Protocol for NMR Analysis
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., Bruker 400 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
Tune the probe for ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).
-
Integrate the peaks in the ¹H spectrum and assign the chemical shifts.
-
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (charge-to-mass ratio) | Interpretation |
| 199 | [M]⁺, Molecular ion |
| 168 | [M - OCH₃]⁺ |
| 156 | [M - COCH₃]⁺ |
| 142 | [M - NHCOCH₃]⁺ or [M - COOCH₃]⁺ |
| 125 | [M - COOCH₃ - OH]⁺ |
Experimental Protocol for GC-MS Analysis
Objective: To obtain the mass spectrum and determine the molecular weight of the compound.
Materials:
-
This compound sample
-
Dichloromethane (DCM) or other suitable volatile solvent
-
GC-MS instrument with an electron ionization (EI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in DCM.
-
GC Method:
-
Column: A non-polar column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to confirm the structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Data
Table 4: Predicted IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300 | Medium | N-H stretch (Amide) |
| ~3100 | Weak | C-H stretch (Aromatic/Thiophene) |
| ~2950 | Weak | C-H stretch (Aliphatic/Methyl) |
| ~1720 | Strong | C=O stretch (Ester) |
| ~1680 | Strong | C=O stretch (Amide I) |
| ~1530 | Medium | N-H bend (Amide II) |
| ~1440 | Medium | C-H bend (Methyl) |
| ~1250 | Strong | C-O stretch (Ester) |
Experimental Protocol for FTIR Analysis
Objective: To identify the functional groups in the compound.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Identify the characteristic absorption bands.
-
Assign the bands to the corresponding functional groups.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of this compound and for quantitative analysis.
Experimental Protocol for HPLC Analysis
Objective: To assess the purity of the compound.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile (e.g., 1 mg/mL) and then dilute to a working concentration (e.g., 0.1 mg/mL).
-
HPLC Method:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid if needed. A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the percentage purity based on the peak area of the main component relative to the total peak area.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Overall workflow for the synthesis and analytical characterization.
Caption: Logic flow of spectroscopic information for structural elucidation.
Caption: Workflow for purity determination by HPLC.
Application Notes and Protocols: Derivatization of Methyl 3-acetamidothiophene-2-carboxylate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of Methyl 3-acetamidothiophene-2-carboxylate and subsequent biological screening of the resulting novel chemical entities. The methodologies outlined are intended to guide researchers in the synthesis and evaluation of new thiophene derivatives with potential therapeutic applications, particularly in oncology and infectious diseases.
Introduction
Thiophene-based compounds are a prominent class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The thiophene ring serves as a versatile scaffold for the development of novel therapeutic agents, with derivatives exhibiting anticancer, antimicrobial, and enzyme inhibitory properties.[3][4] this compound is a key starting material that can be readily derivatized to generate a library of compounds for biological screening. This document outlines the synthetic derivatization, primarily through amide bond formation, and provides protocols for evaluating the biological activity of the synthesized compounds.
Derivatization of this compound
The primary point of derivatization for this compound involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation with a variety of amines. This allows for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR).
General Reaction Scheme
Caption: General workflow for the derivatization of this compound.
Experimental Protocol: Synthesis of N-substituted-3-acetamidothiophene-2-carboxamides
This protocol details the two-step synthesis of a library of N-substituted-3-acetamidothiophene-2-carboxamide derivatives.
Step 1: Hydrolysis of this compound
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (LiOH) (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M hydrochloric acid (HCl).
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-acetamidothiophene-2-carboxylic acid.
Step 2: Amide Coupling
-
To a solution of 3-acetamidothiophene-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-3-acetamidothiophene-2-carboxamide derivative.
Biological Screening Protocols
The synthesized derivatives can be screened for various biological activities. Below are protocols for anticancer and enzyme inhibition assays.
Anticancer Activity Screening: MTT Assay
This protocol is used to assess the cytotoxicity of the synthesized compounds against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116, HepG2)
-
DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized thiophene derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
FTO Demethylase Inhibition Assay
This fluorescence-based assay is suitable for high-throughput screening to identify inhibitors of the Fat Mass and Obesity-associated (FTO) protein, an RNA demethylase.[5][6]
Materials:
-
Recombinant human FTO protein
-
Fluorescently labeled m⁶A RNA substrate
-
Assay Buffer: 50 mM HEPES (pH 7.0), 2 mM Ascorbic Acid, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate
-
Test compounds (dissolved in DMSO)
-
384-well plates
Procedure:
-
Add 2 µL of the test compound at various concentrations to the wells of a 384-well plate.
-
Add 20 µL of the FTO enzyme in assay buffer to each well.
-
Incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 5 µL of the fluorescently labeled m⁶A RNA substrate.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response curve.
Caspase-3/7 Activation Assay
This assay measures the activation of executioner caspases 3 and 7, key markers of apoptosis.
Materials:
-
Cancer cell line
-
Culture medium
-
Test compounds
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
White-walled 96-well plates
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with test compounds as described in the MTT assay protocol.
-
After the desired treatment period (e.g., 24 hours), equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
An increase in luminescence indicates an increase in caspase-3/7 activity.
Data Presentation
Quantitative data from biological screening should be summarized in tables for clear comparison.
Table 1: In Vitro Anticancer Activity of Thiophene Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) |
| Derivative 1 | MCF-7 (Breast) | MTT | Value |
| Derivative 1 | A549 (Lung) | MTT | Value |
| Derivative 2 | HCT116 (Colon) | MTT | Value |
| Derivative 2 | HepG2 (Liver) | MTT | Value |
| Doxorubicin (Control) | MCF-7 | MTT | Value |
Table 2: FTO Inhibition Activity of Thiophene Derivatives
| Compound ID | Target | Assay Type | IC₅₀ (µM) | Selectivity vs. ALKBH5 |
| Derivative 3 | FTO | Fluorescence-based | Value | Value |
| Derivative 4 | FTO | Fluorescence-based | Value | Value |
| FTO-IN-1 (Control) | FTO | Fluorescence-based | Value | Value |
Signaling Pathways and Visualizations
FTO Inhibition and Downstream Effects
Inhibition of the FTO enzyme leads to an increase in m⁶A methylation on mRNA, which can affect the expression of oncogenes and tumor suppressors, ultimately leading to anticancer effects.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. journalwjarr.com [journalwjarr.com]
- 4. Synthesis and Biological Screening of Thiophene Derivatives | Semantic Scholar [semanticscholar.org]
- 5. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of Methyl 3-acetamidothiophene-2-carboxylate in the Synthesis of Potent Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: Methyl 3-acetamidothiophene-2-carboxylate is a key heterocyclic building block in the synthesis of advanced kinase inhibitors. Its thiophene core is a prevalent scaffold in medicinal chemistry, offering a versatile platform for developing targeted therapeutics. This document provides detailed protocols for the synthesis of a potent Polo-like Kinase 1 (PLK1) inhibitor starting from this compound, along with methodologies for evaluating its biological activity.
Introduction to Thiophene-Based Kinase Inhibitors
The thiophene ring is a bioisostere of the phenyl ring and is a privileged structure in the design of kinase inhibitors. Thiophene-containing compounds, particularly thieno[2,3-d]pyrimidines, have been successfully developed as inhibitors of various kinases, including JNK, FLT3, EGFR, and PLK1.[1][2][3][4] The sulfur atom of the thiophene ring can engage in hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of kinases, contributing to the affinity and selectivity of the inhibitor. This compound serves as a valuable starting material for accessing 3-aminothiophene-2-carboxylate derivatives, which are crucial intermediates for the construction of these complex inhibitors.
Featured Application: Synthesis of a PLK1 Inhibitor
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[4] Its overexpression is common in many human cancers, making it an attractive target for anticancer drug development.[4] Here, we detail the synthesis of Methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)thiophene-2-carboxylate (Compound 3 ), a potent and selective PLK1 inhibitor, starting from this compound.[4]
Synthesis Workflow
Caption: Synthetic route to a potent PLK1 inhibitor.
Experimental Protocols
Protocol 1: Synthesis of PLK1 Inhibitor (Compound 3)
A. Deacetylation of this compound
-
Suspend this compound (1.0 eq) in methanol.
-
Add concentrated hydrochloric acid (2.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-aminothiophene-2-carboxylate (1) .
B. Synthesis of Intermediate 2
-
To a solution of Methyl 3-aminothiophene-2-carboxylate (1) (1.0 eq) and 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.1 eq) in a suitable solvent such as dioxane, add a base (e.g., DIPEA, 2.0 eq).
-
Add a palladium catalyst (e.g., Pd2(dba)3) and a ligand (e.g., Xantphos).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-120 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)thiophene-2-carboxylate (2) .
C. Synthesis of Final Compound 3
-
Combine intermediate 2 (1.0 eq), 1-(dimethylglycyl)-5-methoxyindolin-6-amine (1.1 eq), a base (e.g., Cs2CO3), a palladium catalyst (e.g., Pd2(dba)3), and a ligand (e.g., BINAP) in a reaction vessel.
-
Add a suitable solvent, such as toluene or dioxane.
-
Degas the mixture and heat under an inert atmosphere at 100-120 °C until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography to yield the final product, Methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)thiophene-2-carboxylate (3) .
Protocol 2: In Vitro Kinase Inhibition Assay (PLK1)
This protocol describes a luminescence-based kinase assay to determine the IC50 of a test compound against PLK1. The assay measures the amount of ATP remaining in the solution following the kinase reaction.
Kinase Assay Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-acetamidothiophene-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of Methyl 3-acetamidothiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and established synthetic pathway involves a two-step process. The first step is the synthesis of the key intermediate, Methyl 3-aminothiophene-2-carboxylate. This is often achieved via the Gewald reaction or by reacting a corresponding 3-oxotetrahydrothiophene with hydroxylamine.[1][2][3] The second step is the acetylation of the amino group on the thiophene ring using an acetylating agent like acetic anhydride or acetyl chloride.[4]
Q2: How can I monitor the progress of the acetylation reaction?
A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting material (Methyl 3-aminothiophene-2-carboxylate), you can observe the disappearance of the starting material spot and the appearance of the product spot, which will have a different Rf value.
Q3: What are the typical yields for this synthesis?
A3: The overall yield can vary significantly based on the optimization of both steps. The synthesis of the precursor, Methyl 3-aminothiophene-2-carboxylate, has been reported with yields around 72% of the theoretical maximum.[6] The subsequent acetylation step is typically a high-yielding reaction, but overall yields will depend on the efficiency and purification of each stage.
Q4: What are the primary safety considerations for this synthesis?
A4: Standard laboratory safety protocols should be strictly followed. Acetic anhydride is corrosive and a lachrymator, and should be handled in a well-ventilated fume hood. Solvents like methanol and ethyl acetate are flammable. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.
Synthesis Workflow Overview
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guides
Issue 1: Low Yield of Methyl 3-aminothiophene-2-carboxylate (Precursor)
Q: My yield for the precursor synthesis is consistently low. What are the common causes and solutions?
A: Low yields in the synthesis of Methyl 3-aminothiophene-2-carboxylate, particularly via the Gewald reaction, can stem from several factors.
-
Possible Cause: Purity of starting materials or stability of reactants like cyanoacetone.[4]
-
Solution: Ensure all starting materials are of high purity and use freshly prepared or properly stored reagents.
-
-
Possible Cause: Suboptimal reaction conditions (temperature, solvent, or base).
-
Solution: Systematically optimize the reaction temperature and choice of base (e.g., triethylamine, morpholine). The solvent can also play a critical role; DMF is commonly used.[4]
-
-
Possible Cause: Formation of isomeric byproducts.[2]
-
Solution: Altering the reaction conditions or the specific variation of the Gewald reaction may favor the desired isomer. Careful analysis of byproducts can provide insight into optimizing selectivity.
-
Issue 2: Incomplete Acetylation Reaction
Q: TLC analysis shows a significant amount of starting material remaining after the acetylation step. How can I drive the reaction to completion?
A: Incomplete acetylation is a common issue that can often be resolved with adjustments to the reaction protocol.
-
Possible Cause: Insufficient acetylating agent.
-
Solution: Increase the molar excess of acetic anhydride. Using a significant excess (e.g., 5-10 equivalents or using it as the solvent) can help drive the reaction to completion.[4]
-
-
Possible Cause: Short reaction time or low temperature.
-
Solution: Increase the reaction time and monitor progress every 15-30 minutes by TLC. Gently heating the reaction mixture (e.g., to 50-60 °C or reflux) can also increase the reaction rate.[4]
-
-
Possible Cause: Deactivation of the acetylating agent by moisture.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if moisture sensitivity is suspected.
-
Issue 3: Difficulty in Purifying the Final Product
Q: I am struggling to obtain a pure, solid sample of this compound. What purification strategies are most effective?
A: Purification challenges, such as obtaining an oil instead of a solid or dealing with persistent impurities, are common.
-
Possible Cause: The crude product is an oil or waxy solid.
-
Solution: Attempt recrystallization from various solvents. A patent suggests that the acetylamino compound forms colorless prisms from methanol.[6] If recrystallization fails, trituration with a non-polar solvent like hexanes or diethyl ether can sometimes induce crystallization and remove soluble impurities.
-
-
Possible Cause: Impurities co-elute with the product during column chromatography.
-
Solution: Optimize the solvent system for column chromatography. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[5] Experiment with different solvent polarities to achieve better separation.
-
-
Possible Cause: Residual acetic acid or anhydride in the final product.
-
Solution: Ensure the aqueous work-up is thorough. Washing the organic layer with a saturated sodium bicarbonate solution will neutralize and remove acidic impurities. Follow this with a water wash and a brine wash before drying and concentrating.[5]
-
Troubleshooting Logic Diagram
Caption: A logical flow diagram for troubleshooting common synthesis issues.
Quantitative Data & Reaction Parameters
| Parameter | Step 1: Precursor Synthesis (Example)[6] | Step 2: Acetylation (Example)[4] |
| Starting Material | Thioglycolic acid ester, α,β-dihalogenonitrile | Methyl 3-aminothiophene-2-carboxylate |
| Key Reagents | Alkali alcoholate | Acetic anhydride (excess) |
| Solvent | Ether | None (Acetic anhydride as solvent) |
| Temperature | Cooled, then reflux | Reflux |
| Reaction Time | Not specified | 15 minutes |
| Typical Yield | ~72% | Generally high (>90%) |
| Product Form | Pale yellow oil, solidifies on standing | Slightly yellowish needles |
| Melting Point | 65.5 °C (from Methanol) | 100 °C (from Methanol)[6] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate
(Adapted from patent literature, for illustrative purposes)[6]
-
An alkaline condensation agent, such as an alkali alcoholate, is reacted with a thioglycolic acid ester in a suitable solvent like ether.
-
The resulting alkali compound is then reacted with an α,β-dihalogenonitrile, typically under cooling.
-
The reaction proceeds with the elimination of hydrogen halide, leading to the formation of the 3-aminothiophene-2-carboxylic acid ester.
-
After the reaction is complete, the mixture is neutralized.
-
The product is extracted into an organic solvent (e.g., ether).
-
The organic layer is dried, and the solvent is removed via distillation.
-
The crude product is purified by vacuum fractionation or recrystallization from methanol. The pure product is a pale yellow oil that solidifies upon standing (m.p. 65.5 °C).[6]
Protocol 2: Synthesis of this compound (Acetylation)
(Adapted from literature, for illustrative purposes)[4]
-
In a round-bottom flask equipped with a reflux condenser, add Methyl 3-aminothiophene-2-carboxylate (1 equivalent).
-
Add an excess of acetic anhydride (e.g., 5-10 mL per gram of starting material).
-
Heat the mixture to reflux and maintain for approximately 15 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully add water to the mixture to quench the excess acetic anhydride. The mixture may heat up during this step.
-
Heat the mixture again for a further 5 minutes to ensure complete hydrolysis of the anhydride.
-
Allow the mixture to cool. The product may crystallize directly from the solution.
-
Collect the solid product by filtration. If an oil forms, extract the product with a suitable organic solvent like ethyl acetate, wash with sodium bicarbonate solution, dry, and concentrate.
-
Purify the crude product by recrystallization, typically from methanol, to yield colorless or slightly yellowish needles (m.p. 100 °C).[6]
References
- 1. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 2-acetamido-4-phenylthiophene-3-carboxylate | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Thiophene Derivatives
Welcome to the technical support center for the synthesis of thiophene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses general issues that can arise during the synthesis of various thiophene derivatives.
Q1: My reaction yield is consistently low. What are the common underlying causes?
Low yields in thiophene synthesis can stem from several factors. Key areas to investigate include the quality of starting materials, accuracy of stoichiometry, and the potential for competing side reactions.[1][2] For instance, in reactions like the Suzuki coupling, the purity and stability of the boronic acid reagent are critical, as degradation can halt the reaction.[3] Similarly, in the Gewald synthesis, ensuring the purity of the carbonyl and active methylene compounds is essential for driving the reaction to completion.[1]
Q2: My reaction mixture is turning dark and forming a tar-like substance. What is happening?
The formation of dark, insoluble materials often indicates polymerization of the thiophene ring or starting materials.[4] Thiophenes are susceptible to polymerization under strongly acidic or certain oxidative conditions.[5][6][7] To mitigate this, consider modifying reaction conditions such as temperature, reagent addition rate, or reactant concentrations.[1] Using milder reaction conditions, such as gentle heating (40-60°C) in the Gewald reaction, can also prevent unwanted side reactions.[1]
Q3: I am observing the formation of multiple products. What are the typical side reactions?
Common side reactions depend on the specific synthesis method.
-
Gewald Synthesis : Incomplete reaction can leave Knoevenagel-Cope intermediates, while side reactions can lead to dimerization or the formation of complex polysulfides.[1][4]
-
Paal-Knorr Synthesis : A common byproduct is the corresponding furan, formed via dehydration of the 1,4-dicarbonyl starting material.[8][9] Toxic hydrogen sulfide (H₂S) is also generated.[8]
-
Suzuki Coupling : Protodeboronation, the replacement of the boron group with a hydrogen atom, is a frequent side reaction that consumes the boronic acid/ester and halts the catalytic cycle.[3]
Q4: How can I improve the functionalization of the thiophene ring, especially at the beta (C3/C4) positions?
Functionalizing the C2 and C5 (alpha) positions is generally more straightforward due to the electronic nature of the thiophene ring.[5] Arylation at the beta positions can be challenging.[10] However, strategies exist to direct functionalization. For instance, using a directing group, such as an ester at an alpha position, can facilitate subsequent palladium-catalyzed couplings at the more sterically hindered beta positions.[10] Metalation using reagents like n-butyllithium (n-BuLi) primarily occurs at the 2-position, creating a nucleophilic site for further functionalization.[6]
Section 2: Troubleshooting Specific Synthetic Methods
This section provides targeted advice for common named reactions used to synthesize thiophene derivatives.
Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction used to synthesize 2-aminothiophenes.[11]
Q: I am getting a low yield or no product in my Gewald synthesis. How can I troubleshoot this?
A low yield in the Gewald reaction can often be traced to one of three key areas: the initial condensation, the reactivity of the sulfur, or steric effects.
-
Inefficient Knoevenagel-Cope Condensation : This initial step is base-catalyzed and produces water. Ensure your chosen base (e.g., morpholine, piperidine, triethylamine) is suitable for your substrates. If the reaction is sluggish, consider removing water using a Dean-Stark apparatus.[1]
-
Poor Sulfur Solubility or Reactivity : Elemental sulfur requires a polar solvent like ethanol, methanol, or DMF to dissolve and react effectively. Gentle heating (40-60°C) can increase reactivity, but excessive heat may promote side reactions.[1]
-
Steric Hindrance : For sterically hindered ketones, a two-step approach can be more effective. First, isolate the α,β-unsaturated nitrile intermediate, then react it with sulfur and base in a separate step.[1]
Below is a logical workflow for troubleshooting a low-yielding Gewald reaction.
Suzuki-Miyaura Cross-Coupling
This reaction is crucial for creating C-C bonds to functionalize the thiophene core.
Q: My Suzuki coupling with a thienyl halide is not working. What should I check?
Failure in Suzuki couplings involving thiophenes often relates to the catalyst system, the stability of the boron reagent, or the reaction conditions.
-
Inefficient Oxidative Addition : If you are using an electron-rich or sterically hindered thienyl halide, the oxidative addition step can be slow. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate this step.[3] Aryl chlorides are generally less reactive than bromides or iodides.[3]
-
Protodeboronation : Thiophene boronic acids can be unstable and undergo protodeboronation, where the boron group is replaced by hydrogen. This side reaction is often promoted by water and certain bases.[3] Running the reaction under anhydrous conditions or using a milder base like KF may help.[12]
-
Incorrect Base/Solvent : The choice of base and solvent is highly substrate-dependent. An inappropriate combination can lead to poor solubility or side reactions.[3] Screening different combinations is often necessary.
The following diagram outlines a troubleshooting process for a failed Suzuki coupling.
Section 3: Purification & Characterization
Q: My thiophene derivative is decomposing on the silica gel column. What can I do?
Decomposition on silica gel is a common issue for sensitive thiophene derivatives, which can be acid-sensitive. To prevent this, you can deactivate the silica by adding 1-2% triethylamine to the eluent.[13] Alternatively, using a less acidic stationary phase, such as neutral alumina, can be a good solution. Minimizing the time the compound spends on the column by running it efficiently is also advisable.[13]
Q: I am struggling to separate regioisomers of my substituted thiophene. What is the best strategy?
Separating regioisomers is challenging due to their similar polarities.[13] High-performance flash chromatography or HPLC may be necessary. To optimize separation on a standard column, use a long, narrow column to increase theoretical plates and employ a very shallow solvent gradient.[13] Systematically screening different solvent systems with Thin Layer Chromatography (TLC) is crucial to find an eluent that provides the best selectivity.[13]
Section 4: Data & Protocols
Data Summary Tables
Table 1: Troubleshooting Guide for Common Synthesis Issues
| Issue | Possible Cause | Recommended Solution(s) |
| Low/No Product | Inactive catalyst | Use a different palladium precursor or ligand system (e.g., Buchwald ligands for Suzuki coupling).[3] |
| Poor reagent quality | Verify the purity of starting materials; use fresh boronic acids or esters.[3] | |
| Inefficient condensation | In Gewald synthesis, screen different bases or use a Dean-Stark trap to remove water.[1] | |
| Polymerization | Reaction conditions too harsh | Lower the reaction temperature; ensure an inert atmosphere; avoid strong acids.[1][6] |
| High reactant concentration | Adjust the concentration of reactants or modify the rate of reagent addition.[1] | |
| Purification Difficulty | Compound degradation on silica | Deactivate silica with 1-2% triethylamine in the eluent or use neutral alumina.[13] |
| Poor separation of isomers | Use a long, narrow column and a shallow solvent gradient; screen various eluents with TLC.[13] |
Key Experimental Protocols
Protocol 1: General Procedure for the Gewald Synthesis of 2-Aminothiophenes
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the carbonyl compound (1.0 eq.), the active methylene nitrile (1.0 eq.), and a suitable solvent (e.g., ethanol, DMF).
-
Addition of Reagents : Add elemental sulfur (1.1 eq.) to the mixture.
-
Catalyst Addition : Add a catalytic amount of a base (e.g., morpholine or triethylamine, ~0.1-0.2 eq.).
-
Reaction : Heat the mixture, typically to 40-60°C, and stir. Monitor the reaction progress using TLC. Reactions are often complete within 2-24 hours.[1]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[4] If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification : Purify the crude product by recrystallization (e.g., from ethanol) or by column chromatography.[1]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Thienyl Halide
This protocol requires strict anaerobic conditions.
-
Reaction Setup : In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the thienyl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Addition of Base and Solvent : Add the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.) and a degassed solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O). Solvents must be thoroughly degassed to prevent catalyst oxidation.[3]
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until TLC or GC-MS indicates completion.
-
Work-up : Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by column chromatography on silica gel.
Protocol 3: Purification of a Sensitive Thiophene Derivative via Column Chromatography
-
Slurry Preparation : Prepare a slurry of silica gel in the initial, non-polar eluent. For acid-sensitive compounds, add 1-2% triethylamine to the eluent mixture before preparing the slurry.[13]
-
Column Packing : Pack the column with the prepared slurry, ensuring no air bubbles or cracks are present.
-
Loading : Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution : Run the column using the selected solvent system. For difficult separations, a shallow gradient (a slow, gradual increase in the polar solvent) is recommended.[13]
-
Collection : Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Disclaimer: The information provided is for research and development purposes only. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. firsthope.co.in [firsthope.co.in]
- 7. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]
- 8. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Modular strategy enables arylation at every thiophene ring position for drugs and polymers | Chemistry World [chemistryworld.com]
- 11. Gewald Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 3-acetamidothiophene-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Methyl 3-acetamidothiophene-2-carboxylate synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Precursor, Methyl 3-aminothiophene-2-carboxylate, via Gewald Reaction.
-
Question: My Gewald reaction to synthesize Methyl 3-aminothiophene-2-carboxylate is resulting in a low yield or failing completely. What are the potential causes and solutions?
-
Answer: The Gewald reaction, a multicomponent condensation, is sensitive to several factors. Here are common causes for low yields and how to address them:
-
Poor quality of starting materials: Ensure that the ketone/aldehyde, methyl cyanoacetate, and elemental sulfur are of high purity. Impurities can lead to side reactions.
-
Incorrect reaction temperature: The reaction is typically stirred at around 45°C.[1] Deviations from the optimal temperature can affect the reaction rate and lead to the formation of byproducts.
-
Ineffective base: Morpholine or triethylamine are commonly used as catalysts. Ensure the base is not degraded and is added slowly to control the initial Knoevenagel condensation.[1][2]
-
Insufficient reaction time: The reaction generally requires several hours of stirring.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
Issue 2: Low Yield During the N-acetylation of Methyl 3-aminothiophene-2-carboxylate.
-
Question: I am struggling to get a high yield for the N-acetylation of my aminothiophene precursor. What can I do to improve it?
-
Answer: Low yields in N-acetylation can often be attributed to the following:
-
Suboptimal acetylating agent: Acetic anhydride is a common and effective reagent.[3] Acetyl chloride can also be used but may be more reactive and lead to side products if not handled carefully.[4]
-
Inappropriate base: A non-nucleophilic base like triethylamine or pyridine is crucial to neutralize the acid generated during the reaction without competing in the acetylation.[4][5]
-
Reaction conditions: The reaction is often performed at 0°C initially and then allowed to warm to room temperature.[4] Running the reaction at a controlled, low pH (around 3.3) can enhance Nα-selectivity, especially if other nucleophilic groups are present.[6]
-
Deactivation of the starting material: The amino group of 2-aminothiophenes can be difficult to alkylate under mild conditions, and while acetylation is generally easier, ensuring efficient reaction may require optimizing stoichiometry and reaction time.[7]
-
Issue 3: Product Purity and Discoloration.
-
Question: My final product, this compound, is impure and has a noticeable color. How can I improve its purity and remove the color?
-
Answer: Impurities and color can arise from side reactions or degradation. Consider the following purification strategies:
-
Recrystallization: This is a highly effective method for purifying the final product. Ethanol is often a suitable solvent.[1]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the product from impurities.[4]
-
Removal of color-forming impurities: Color may be due to oxidation products of the aminothiophene precursor. A purification process involving dissolving the crude product in a solvent with a reducing agent, such as sodium metabisulfite, followed by crystallization, can help decolorize the final product.[8]
-
Thorough washing: During the work-up, ensure the organic layer is washed thoroughly with saturated aqueous sodium bicarbonate to remove any unreacted acetic anhydride and acetic acid.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the precursor, Methyl 3-aminothiophene-2-carboxylate?
A1: The Gewald reaction is a widely used and efficient one-pot synthesis for 2-aminothiophenes.[9][10] It involves the condensation of a ketone or aldehyde with methyl cyanoacetate and elemental sulfur in the presence of a base like morpholine or triethylamine.[1][2] Yields for this reaction are typically in the range of 70-85%.[1][11]
Q2: What are the key considerations for the N-acetylation step?
A2: The N-acetylation of Methyl 3-aminothiophene-2-carboxylate is typically achieved using acetic anhydride or acetyl chloride.[3][4] Key considerations include:
-
Using an appropriate base, such as triethylamine or pyridine, to scavenge the acid produced.[4][5]
-
Controlling the reaction temperature, often starting at 0°C.[4]
-
Monitoring the reaction to completion using TLC.[4]
Q3: Are there alternative, greener methods for N-acetylation?
A3: Yes, a continuous-flow method using acetonitrile as both the acetylating agent and solvent, with alumina as a catalyst, has been developed. This approach avoids the use of more hazardous reagents like acetic anhydride and acetyl chloride and can provide excellent yields.[12][13]
Q4: What are some common side products in this synthesis?
A4: While specific side products for this exact synthesis are not extensively documented in the provided results, general side reactions in acylation can include O-acetylation if hydroxyl groups are present, or di-acetylation under harsh conditions. In the Gewald reaction, incomplete reaction or side reactions of the intermediates can lead to a complex mixture of products.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate via Gewald Reaction
This protocol is adapted from general Gewald reaction procedures.[1][2][9]
Materials:
-
Appropriate ketone or aldehyde (1.0 eq)
-
Methyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.0 eq)
-
Morpholine or Triethylamine (catalytic amount)
-
Methanol or Ethanol
Procedure:
-
In a round-bottom flask, combine the ketone/aldehyde, methyl cyanoacetate, and elemental sulfur in methanol.
-
With stirring, slowly add morpholine or triethylamine to the mixture at 35-40°C over 30 minutes.
-
Heat the reaction mixture to 45°C and stir for 3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the precipitated product and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure Methyl 3-aminothiophene-2-carboxylate.
Protocol 2: N-acetylation of Methyl 3-aminothiophene-2-carboxylate
This protocol is a standard method for the N-acetylation of aromatic amines.[3][4]
Materials:
-
Methyl 3-aminothiophene-2-carboxylate (1.0 eq)
-
Acetic anhydride or Acetyl chloride (1.1 eq)
-
Triethylamine or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve Methyl 3-aminothiophene-2-carboxylate in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine or pyridine dropwise to the cooled solution.
-
Slowly add acetic anhydride or acetyl chloride dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Data Presentation
Table 1: Representative Yields for N-acetylation of Aromatic Amines
This table provides an example of typical yields that can be expected for the N-acetylation of various substituted anilines using a continuous-flow method with acetonitrile and alumina.[13] While not the exact substrate, it provides a useful reference for expected efficiency.
| Starting Amine | Product | Yield (%) |
| Aniline | Acetanilide | 98 |
| 4-Chloroaniline | 4-Chloroacetanilide | 97 |
| 4-Bromoaniline | 4-Bromoacetanilide | 99 |
| 4-Iodoaniline | 4-Iodoacetanilide | 99 |
Table 2: Conditions for Gewald Synthesis of 2-Aminothiophenes
This table summarizes typical reaction conditions for the Gewald synthesis.[1]
| Reactants | Catalyst | Solvent | Temperature | Time | Yield Range |
| Ketone, Methyl Cyanoacetate, Sulfur | Morpholine | Methanol | 45°C | 3h | 70-85% |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for improving synthesis yield and purity.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]
- 3. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives | MDPI [mdpi.com]
- 13. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Purification of Substituted Thiophenes
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted thiophenes. This resource provides troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Column Chromatography
Question 1: My substituted thiophene appears to be degrading on the silica gel column. What can I do to prevent this?
Answer: Decomposition on silica gel is a common issue for sensitive thiophene derivatives, which can be acidic in nature.[1][2] To mitigate degradation, consider the following strategies:
-
Deactivate the Silica Gel: Add a small percentage of a base, such as triethylamine (typically 1-2%), to your eluent.[1][2] This will neutralize the acidic sites on the silica gel, minimizing decomposition.
-
Use an Alternative Stationary Phase: For particularly acid-sensitive compounds, switching to a more neutral stationary phase like alumina can be an effective solution.[1]
-
Minimize Contact Time: Perform flash column chromatography to reduce the time your compound is in contact with the silica gel.[2]
Question 2: I'm struggling to separate regioisomers of my substituted thiophene. How can I improve the separation?
Answer: Separating regioisomers is a frequent challenge due to their similar polarities.[1] The following approaches can enhance separation:
-
Optimize the Solvent System: Conduct a thorough screening of various solvent systems using Thin Layer Chromatography (TLC). A good separation is typically indicated by a significant difference in Rf values (ΔRf > 0.2).[1] Sometimes, a combination of a non-polar solvent (e.g., hexane) with a moderately polar solvent (e.g., toluene or dichloromethane) can provide the necessary selectivity.[1]
-
Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. A shallow gradient is often more effective for separating compounds with close Rf values.[1]
-
Adjust Column Dimensions: Use a long, narrow column to increase the number of theoretical plates, which can improve the resolution of closely eluting compounds.[1]
Question 3: My compound is streaking or "tailing" on the TLC plate and the column. What is causing this and how can I fix it?
Answer: Streaking is often caused by strong interactions between your compound and the stationary phase, or overloading the column.[1] Here are some solutions:
-
Modify the Eluent: If your compound is acidic, add a few drops of acetic acid to the eluent. For basic compounds, add a small amount of triethylamine.[1]
-
Reduce the Sample Load: Overloading the column is a common cause of poor separation and streaking. A general guideline is to use a silica gel to crude product ratio of 50:1 to 100:1 by weight.[1]
-
Ensure Proper Sample Dissolution: Dissolve your sample in a minimal amount of a solvent in which it is highly soluble, and then adsorb it onto a small amount of silica gel before loading it onto the column.
Troubleshooting Workflow for Column Chromatography
Caption: A decision-making guide for common column chromatography issues.
Data Presentation: Column Chromatography of 2-Bromothiophene
The following table provides illustrative data for the purification of 2-bromothiophene using different eluent systems.
| Eluent System (Hexane:Ethyl Acetate) | Rf of 2-Bromothiophene | Rf of Major Impurity | Recovery (%) | Purity (by GC, %) |
| 99:1 | 0.35 | 0.45 | 92 | 95.5 |
| 98:2 | 0.48 | 0.55 | 90 | 97.2 |
| 95:5 | 0.65 | 0.68 | 85 | 94.0 |
Experimental Protocols
Protocol 1: Column Chromatography of a Substituted Thiophene
This protocol describes a general procedure for the purification of a substituted thiophene using silica gel column chromatography.
Materials:
-
Crude substituted thiophene
-
Silica gel (230-400 mesh)
-
Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane)
-
Triethylamine (optional)
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
-
Rotary evaporator
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent. Spot the solution on a TLC plate and develop it in various solvent systems to find an optimal system that gives good separation (target Rf of the desired product between 0.2-0.4).[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. In a separate flask, add a small amount of silica gel and the dissolved sample. Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply gentle pressure to start the elution. Maintain a constant flow rate and ensure the solvent level does not drop below the top of the silica gel.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Fraction Analysis: Analyze each fraction by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified substituted thiophene.[1]
Recrystallization
Question 4: My substituted thiophene "oils out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors:
-
Solution is Supersaturated: Re-heat the solution and add a small amount of additional solvent to reduce the saturation. Allow it to cool slowly.[1]
-
Cooling is Too Rapid: Slow cooling is crucial for crystal formation. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
-
Impurities are Present: Impurities can inhibit crystal lattice formation. If the problem persists, consider an additional purification step, such as column chromatography, before recrystallization.
Question 5: No crystals are forming even after the solution has cooled. How can I induce crystallization?
Answer: If crystals do not form spontaneously, nucleation has not occurred. Here are a few techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can serve as nucleation sites.[1]
-
Seeding: Add a small crystal of the pure compound to the solution. This "seed" crystal will act as a template for further crystal growth.[1]
-
Concentrate the Solution: Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.[1]
Troubleshooting Workflow for Recrystallization
Caption: A workflow for resolving common recrystallization problems.
Data Presentation: Recrystallization of 2-Acetylthiophene
This table shows illustrative results from the recrystallization of 2-acetylthiophene from different solvents.
| Recrystallization Solvent | Recovery (%) | Purity (by HPLC, %) |
| Hexane | 75 | 99.5 |
| Ethanol/Water (1:1) | 85 | 98.8 |
| Isopropanol | 80 | 99.2 |
| Toluene | 65 | 99.0 |
Protocol 2: Recrystallization of a Substituted Thiophene
This protocol provides a general procedure for the purification of a solid substituted thiophene by recrystallization.
Materials:
-
Crude solid substituted thiophene
-
Recrystallization solvent(s)
-
Erlenmeyer flask(s)
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Allow it to cool to room temperature and then in an ice bath. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Distillation
Question 6: I am purifying a liquid substituted thiophene by distillation, but the recovery is low. What are the possible reasons?
Answer: Low recovery during distillation can be attributed to several factors:
-
Hold-up in the Apparatus: A significant portion of your product may be coating the inside of the distillation column and condenser. Using a smaller distillation apparatus for smaller quantities can help minimize this.
-
Co-distillation: The product may have co-distilled with a lower-boiling fraction. Careful monitoring of the distillation temperature and collecting fractions is important. Analyze each fraction by TLC or GC to ensure proper separation.
-
Premature Termination: The distillation may have been stopped before all of the product has distilled. Ensure you continue the distillation until the temperature at the distillation head begins to drop.
-
Leaks in the System: For vacuum distillations, ensure all joints are properly sealed to maintain a stable vacuum.
Question 7: My substituted thiophene is decomposing during distillation. How can I avoid this?
Answer: Thermal decomposition can be a problem for less stable thiophene derivatives.
-
Vacuum Distillation: Reducing the pressure lowers the boiling point of the compound, allowing for distillation at a lower temperature, which can prevent decomposition.
-
Use a Heating Mantle with Stirring: This ensures even heating and prevents localized overheating, which can lead to charring and decomposition.
-
Avoid Prolonged Heating: Do not heat the distillation flask for longer than necessary.
Troubleshooting Workflow for Distillation
Caption: A guide to resolving common issues during distillation.
Data Presentation: Vacuum Distillation of 3-Bromothiophene
The following table provides illustrative data for the vacuum distillation of 3-bromothiophene.
| Pressure (mmHg) | Boiling Point (°C) | Purity of Distillate (by GC, %) |
| 760 | 159-160 | 97.0 |
| 20 | 55-57 | 99.5 |
| 10 | 45-47 | 99.8 |
Protocol 3: Vacuum Distillation of a Liquid Substituted Thiophene
This protocol outlines a general procedure for the purification of a liquid substituted thiophene by vacuum distillation.
Materials:
-
Crude liquid substituted thiophene
-
Round-bottom flask
-
Distillation head with condenser
-
Receiving flask
-
Vacuum source (e.g., vacuum pump)
-
Manometer
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is clean and dry. Use a small amount of vacuum grease on the joints to ensure a good seal.
-
Sample Addition: Place the crude liquid and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Evacuation: Close the system and slowly apply vacuum. Monitor the pressure with the manometer.
-
Heating: Once the desired pressure is reached and stable, begin to heat the distillation flask gently with the heating mantle.
-
Distillation: The liquid will begin to boil and the vapor will condense in the condenser and collect in the receiving flask. Record the temperature at which the liquid is distilling.
-
Fraction Collection: If necessary, collect different fractions as the temperature changes to separate components with different boiling points.
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
References
Technical Support Center: Acylation of Aminothiophenes
Welcome to the technical support center for the acylation of aminothiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the acylation of aminothiophene substrates.
FAQs and Troubleshooting Guides
The acylation of aminothiophenes can present unique challenges due to the presence of two nucleophilic centers: the amino group (-NH₂) and the electron-rich thiophene ring. This duality can lead to a variety of side reactions, primarily competing N-acylation and C-acylation, as well as the possibility of diacylation. Below are common issues and guidance on how to address them.
Q1: My acylation of 2-aminothiophene is resulting in a mixture of N-acylated and C-acylated products. How can I control the selectivity?
A1: Achieving selective acylation on either the nitrogen atom or the thiophene ring is a common challenge. The outcome of the reaction is highly dependent on the reaction conditions. Here are key factors to consider:
-
N-Acylation Dominance: In the absence of a strong Lewis acid catalyst, N-acylation is generally the favored pathway. The amino group is a strong nucleophile and readily reacts with acylating agents like acid anhydrides or acyl chlorides, especially in the presence of a base or in a polar solvent. For instance, the reaction of 3-acetyl-2-aminothiophene with excess acetic anhydride via refluxing leads to a high yield of the N-acetylated product.[1]
-
Promoting C-Acylation: To favor acylation on the thiophene ring (C-acylation), the nucleophilicity of the amino group must be diminished, or a reaction pathway that specifically targets the ring must be employed.
-
Protecting the Amino Group: A common strategy is to first protect the amino group, for example, by acetylation. The resulting N-acylaminothiophene can then undergo Friedel-Crafts acylation, directing the second acyl group to the thiophene ring.
-
Vilsmeier-Haack Reaction: This reaction is a mild method for the formylation (a type of acylation) of electron-rich aromatic rings and can be effective for C-acylation of aminothiophenes.
-
Q2: I am observing the formation of a significant amount of a di-acylated product. How can I prevent this?
A2: Diacylation, where both the amino group and the thiophene ring are acylated, can occur, particularly when using an excess of the acylating agent.[2] To minimize this side reaction:
-
Control Stoichiometry: Use a 1:1 molar ratio of the aminothiophene to the acylating agent.
-
Protecting Groups: As mentioned previously, protecting the amino group before performing a ring acylation can prevent diacylation.
Q3: My Friedel-Crafts acylation on an aminothiophene is failing or giving low yields. What are the possible reasons?
A3: Friedel-Crafts reactions can be sensitive to the substrate and reaction conditions. Here are some common reasons for failure with aminothiophenes:
-
Lewis Acid Complexation: The amino group in your starting material can form a complex with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the thiophene ring towards electrophilic substitution. Protecting the amino group prior to the Friedel-Crafts reaction is often necessary.
-
Moisture: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all your glassware is thoroughly dried and that you are using anhydrous solvents.
Data Summary
The following tables summarize the expected outcomes for the acylation of aminothiophenes under different experimental conditions.
| Objective | Substrate | Acylating Agent | Catalyst/Conditions | Major Product | Approx. Yield | Primary Side Product(s) |
| Selective N-Acylation | 3-Acetyl-2-aminothiophene | Acetic Anhydride (excess) | Reflux | N-(3-acetylthiophen-2-yl)acetamide | 95%[1] | Minimal |
| Selective C-Acylation (Formylation) | 3-Acetyl-2-aminothiophene | Vilsmeier-Haack reagent (POCl₃/DMF) | N/A | 4-chlorothieno[2,3-b]pyridine (via cyclization) | - | - |
| Potential Diacylation | 2-Aminothiophene | Acyl Chloride (excess) | Lewis Acid (e.g., AlCl₃) | N,5-diacyl-2-aminothiophene | Variable | Mono-acylated products |
Experimental Protocols
Protocol 1: Selective N-Acetylation of 3-Acetyl-2-aminothiophene [1]
This protocol is adapted from the synthesis of N-(3-acetyl-4-methyl-2-thienyl)acetamide.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-acetyl-2-aminothiophene (10 mmol).
-
Reagent Addition: Add an excess of acetic anhydride (e.g., 5 mL).
-
Reaction: Heat the mixture to reflux and maintain for 15 minutes.
-
Work-up:
-
Cool the reaction mixture.
-
Carefully add water (approximately 10 mL) to quench the excess acetic anhydride.
-
Heat the mixture again for 5 minutes.
-
Allow the mixture to cool overnight to crystallize the product.
-
-
Isolation: Collect the crystals by filtration, wash with water, and dry.
Protocol 2: C-Acylation of N-Acetyl-2-aminothiophene via Friedel-Crafts Reaction (General Procedure)
This is a general protocol for the Friedel-Crafts acylation of an N-protected aminothiophene.
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, suspend anhydrous aluminum chloride (AlCl₃) (1.1 eq) in an anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the cooled (0 °C) suspension of AlCl₃. Stir for 30 minutes to form the acylium ion complex.
-
Substrate Addition: Dissolve N-acetyl-2-aminothiophene (1 eq) in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the key decision points and pathways in the acylation of aminothiophenes.
Caption: Logical flow for acylation of aminothiophenes.
Caption: Troubleshooting workflow for aminothiophene acylation.
References
"stability issues of Methyl 3-acetamidothiophene-2-carboxylate under reaction conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 3-acetamidothiophene-2-carboxylate under common reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around the hydrolysis of its two key functional groups: the methyl ester and the acetamido group. The thiophene ring itself is relatively stable under many conditions but can be susceptible to degradation under harsh acidic or oxidative environments.
Q2: How stable is the methyl ester group to hydrolysis?
A2: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which will yield the corresponding carboxylic acid (2-Acetamidothiophene-3-carboxylic acid) and methanol. Basic conditions, in particular, readily promote saponification.
Q3: What conditions can lead to the cleavage of the acetamido group?
A3: The acetamido (amide) group is generally more stable than the ester group. However, it can be hydrolyzed to the corresponding amine (Methyl 3-aminothiophene-2-carboxylate) and acetic acid under strong acidic or basic conditions, particularly at elevated temperatures.
Q4: Can this compound withstand strongly acidic conditions?
A4: While the synthesis of related compounds can involve the use of strong acids like sulfuric acid for nitration, prolonged exposure or heating in strong acids can lead to the hydrolysis of both the ester and the amide functionalities.[1] The thiophene ring, while generally robust, may also be susceptible to protonation and potential side reactions under very strong acidic conditions.
Q5: What is the expected stability in the presence of oxidizing or reducing agents?
A5: The thiophene ring is generally stable to many oxidizing agents. However, strong oxidants could potentially oxidize the sulfur atom. The acetamido and ester groups are typically stable to common reducing agents, but specific reagents should be evaluated on a case-by-case basis.
Q6: Are there any known incompatibilities with common solvents or reagents?
A6: Avoid prolonged exposure to strong aqueous acids and bases, especially at elevated temperatures, to prevent hydrolysis. When using nucleophilic reagents, be aware of potential reactions with the ester group.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Troubleshooting Suggestions |
| Low yield of desired product after reaction in basic conditions. | Hydrolysis of the methyl ester (saponification). | - Use non-aqueous basic conditions if possible.- If aqueous base is necessary, perform the reaction at a lower temperature and for a shorter duration.- Protect the ester group if it is not the intended reaction site. |
| Formation of a more polar byproduct, soluble in aqueous base. | The byproduct is likely the carboxylic acid resulting from ester hydrolysis. | - Acidify the aqueous layer to precipitate the carboxylic acid and confirm its identity.- To avoid this, consider using milder, non-hydrolytic conditions. |
| Formation of a byproduct identified as Methyl 3-aminothiophene-2-carboxylate. | Deacetylation of the acetamido group. | - This typically occurs under harsh acidic or basic conditions, especially with heating.- Use milder reaction conditions (lower temperature, shorter reaction time, less concentrated acid/base). |
| Product degradation during purification by column chromatography on silica gel. | Residual acid or base on the silica gel may be catalyzing hydrolysis. | - Neutralize the silica gel by washing with a solution of a non-nucleophilic base (e.g., triethylamine in the eluent) followed by the pure eluent before loading the sample.- Use a different purification method, such as recrystallization, if possible. |
| Discoloration or decomposition upon heating. | Thermal instability. | - Determine the thermal stability of the compound using techniques like TGA if necessary.- For reactions requiring heat, use the lowest effective temperature and monitor the reaction closely for byproduct formation. |
Potential Degradation Pathways
The two primary degradation pathways for this compound are hydrolysis of the ester and the amide functionalities.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound[1][2]
This protocol is based on the acetylation of the corresponding amine.
Materials:
-
Methyl 3-aminothiophene-2-carboxylate
-
Acetic anhydride
-
Water
-
Sodium hydroxide (optional, for neutralization)
Procedure:
-
Add Methyl 3-aminothiophene-2-carboxylate portion-wise to acetic anhydride.
-
Stir the mixture at room temperature for approximately 6 hours.
-
Pour the reaction mixture into cold water to induce precipitation of the product.
-
If residual acetic anhydride is present, carefully add sodium hydroxide solution until the organic layer disappears.
-
Filter the resulting white solid and wash thoroughly with water.
-
The product can be further purified by recrystallization if necessary.
Protocol 2: General Procedure for Forced Degradation Study (Hydrolysis)
This protocol provides a general framework for assessing the stability of the compound under acidic and basic conditions. The concept of forced degradation is to intentionally stress the molecule to understand its degradation pathways.[2][3][4]
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Methanol or Acetonitrile (as a co-solvent)
-
Buffer solutions (for pH control)
-
Analytical instrumentation (e.g., HPLC, LC-MS) for monitoring
Procedure:
Acidic Hydrolysis:
-
Prepare a solution of this compound in a mixture of methanol or acetonitrile and 0.1 M hydrochloric acid.
-
Stir the solution at a controlled temperature (e.g., room temperature or 50 °C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots immediately.
-
Analyze the samples by a suitable analytical method (e.g., HPLC) to determine the percentage of remaining parent compound and the formation of degradation products.
Basic Hydrolysis:
-
Prepare a solution of this compound in a mixture of methanol or acetonitrile and 0.1 M sodium hydroxide.
-
Follow steps 2-5 as described for acidic hydrolysis.
Neutral Hydrolysis:
-
Prepare a solution of this compound in a mixture of methanol or acetonitrile and water (or a neutral buffer).
-
Follow steps 2-5 as described for acidic hydrolysis.
Logical Workflow for Stability Troubleshooting
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Alternative Catalysts for Thophene Carboxamide Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of thiophene carboxamides using alternative catalytic methods.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of thiophene carboxamides with alternative catalysts, particularly boronic acid derivatives.
Issue 1: Low to No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Carboxylic Acid Activation | 1. Catalyst Choice: Ensure the chosen boronic acid catalyst is suitable for your specific thiophene carboxylic acid. Electron-deficient or sterically hindered thiophenes may require more active catalysts, such as ortho-iodoarylboronic acids.[1] 2. Catalyst Loading: Increase catalyst loading in increments (e.g., from 5 mol% to 10 mol%). 3. Pre-activation: Allow the carboxylic acid and boronic acid catalyst to stir together in the reaction solvent for a period (e.g., 30 minutes) before adding the amine to facilitate the formation of the active acyloxyboron intermediate. |
| Catalyst Deactivation | 1. Boroxine Formation: Boronic acids can form inactive trimeric anhydrides called boroxines. This is especially problematic with coordinating substrates like heterocyclic amines.[2] Using borate esters as catalysts can sometimes mitigate this issue.[2] 2. Water Content: Ensure strictly anhydrous conditions. Use dry solvents and consider adding molecular sieves (3Å or 4Å) to the reaction mixture to sequester water, which can hydrolyze intermediates and deactivate the catalyst.[1] |
| Poorly Nucleophilic Amine | 1. Higher Temperatures: Reactions with weakly nucleophilic amines (e.g., anilines, heterocyclic amines) may require higher reaction temperatures.[2] 2. Specialized Catalysts: Employ catalysts designed for challenging amines, such as thioether-substituted biphenylboronic acids. 3. Cooperative Catalysis: Consider using a cooperative catalytic system. For instance, the use of 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) as a co-catalyst with an arylboronic acid can enhance reactivity.[3] |
| Steric Hindrance | 1. Elevated Temperatures: Increase the reaction temperature to overcome the higher activation energy associated with sterically demanding substrates. 2. Longer Reaction Times: Monitor the reaction over an extended period. 3. More Active Catalyst: Switch to a more reactive catalytic system, such as a borate ester or a specialized boronic acid.[2] |
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in thiophene carboxamide synthesis.
Frequently Asked Questions (FAQs)
Q1: My boronic acid catalyst is not effective for the amidation of my heterocyclic amine. What is the likely cause and how can I fix it?
A: The nitrogen atom in your heterocyclic amine can coordinate with the boron center of the catalyst. This can lead to the stabilization of catalytically inactive off-cycle species like boroxines, effectively inhibiting the reaction.[2] To overcome this, you can try switching to a borate ester catalyst, which may be less susceptible to this mode of deactivation.[2] Alternatively, using a more active, specialized boronic acid or increasing the reaction temperature may help.
Q2: Are there any non-boron-based alternative catalysts for direct amidation?
A: Yes, while boron-based catalysts are the most studied for direct amidation, other systems exist. For example, a cooperative catalytic system using 1,4-diazabicyclo[2.2.2]octane (DABCO) and iron(II,III) oxide (Fe3O4) nanoparticles has been shown to be effective for the N-methyl amidation of various carboxylic acids.[4] Additionally, certain zirconium and titanium compounds have been investigated as catalysts for direct amide bond formation.
Q3: How do I remove the boronic acid catalyst and its byproducts after the reaction?
A: Boronic acids and their byproducts can often be removed with an aqueous workup. An acidic wash (e.g., with dilute HCl) can help protonate any amine-coordinated boron species, followed by a basic wash (e.g., with aqueous NaHCO3) to remove the boronic acid itself into the aqueous layer. If purification by chromatography is challenging, using a solid-supported boronic acid catalyst can simplify removal, as the catalyst can be filtered off at the end of the reaction.
Q4: Can I use boronic acid catalysts for substrates with sensitive functional groups?
A: A significant advantage of many boronic acid-catalyzed amidation reactions is their mildness, which often allows for high functional group tolerance.[5] Unlike methods requiring harsh reagents like thionyl chloride, these catalytic systems can often be used without protecting many other functional groups. However, it is always advisable to perform a small-scale test reaction to ensure compatibility with your specific substrate.
Q5: What is the role of molecular sieves in these reactions?
A: Molecular sieves act as a dehydrating agent. The direct amidation of a carboxylic acid and an amine is a condensation reaction that produces water as a byproduct. This water can hydrolyze the active (acyloxy)boron intermediate, which is crucial for the catalytic cycle, and can also contribute to catalyst deactivation.[1][6] By trapping water, molecular sieves drive the equilibrium towards product formation and maintain the catalyst's activity.[1]
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of various alternative catalysts for the synthesis of amides from carboxylic acids, providing a general comparison. Note that yields are highly substrate-dependent.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Typical Reaction Time | Typical Yield Range (%) | Notes |
| Boric Acid | 1-10 | 85-110 | 12-24 h | 45-95 | Inexpensive and readily available, but often requires higher temperatures.[7] |
| 3,4,5-Trifluorophenylboronic Acid | 5-10 | 85-110 | 8-18 h | 70-98 | A classic, effective catalyst for a range of substrates.[8] |
| 5-Methoxy-2-iodophenylboronic acid (MIBA) | 5-10 | Room Temp. - 50 | 4-12 h | 80-99 | Highly active catalyst allowing for reactions at ambient temperature.[1] |
| Thianthrene Boron Acid | 1-5 | 80-120 | 6-16 h | 75-95 | Shows high activity for both aliphatic and less reactive aromatic carboxylic acids. |
| Tris(2,2,2-trifluoroethyl) borate | 5-10 | 80-110 | 6-18 h | 70-95 | A borate ester catalyst that can be effective for coordinating substrates where boronic acids fail.[2] |
| Pym-DATB | 1-5 | 50-80 | 4-12 h | 85-99 | A highly active heterocyclic boron-based catalyst with broad substrate scope.[9] |
Experimental Protocols
Protocol 1: General Procedure for Thiophene Carboxamide Synthesis using an Activated Boronic Acid Catalyst (MIBA)
This protocol is adapted from general procedures for highly active boronic acid catalysts.[1]
Experimental Workflow Diagram
Caption: Workflow for boronic acid-catalyzed synthesis of thiophene carboxamides.
Materials:
-
Thiophene-2-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
5-methoxy-2-iodophenylboronic acid (MIBA) (5-10 mol%)
-
Activated molecular sieves (4Å, powdered, ~200 mg per mmol of carboxylic acid)
-
Anhydrous toluene or fluorobenzene
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried flask under an inert atmosphere (N2 or Ar), add thiophene-2-carboxylic acid (1.0 equiv), 5-methoxy-2-iodophenylboronic acid (MIBA, 0.05-0.10 equiv), and freshly activated powdered molecular sieves (4Å).
-
Add anhydrous toluene to achieve a concentration of approximately 0.5 M with respect to the carboxylic acid.
-
Stir the suspension at room temperature for 30 minutes to allow for pre-activation of the carboxylic acid.
-
Add the amine (1.1 equiv) to the reaction mixture, either neat if it is a liquid or as a solution in anhydrous toluene.
-
Heat the reaction mixture to 50°C (or maintain at room temperature, depending on substrate reactivity) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and filter to remove the molecular sieves, washing the filter cake with ethyl acetate or dichloromethane (DCM).
-
Combine the filtrates and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired thiophene carboxamide.
Protocol 2: Synthesis of a Thiophene Carboxamide using EDC/DMAP
This protocol provides a more traditional, yet effective, method for synthesizing thiophene carboxamides, particularly useful as a benchmark or when boronic acid catalysts are ineffective.[10]
Materials:
-
5-(4-fluorophenyl)thiophene-2-carboxylic acid (1.0 equiv)
-
Aniline derivative (1.0 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.3 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.3 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Argon atmosphere
Procedure:
-
Dissolve the 5-(4-fluorophenyl)thiophene-2-carboxylic acid (1.0 equiv) in anhydrous DCM in a flask under an Argon atmosphere.
-
Add DMAP (0.3 equiv) and EDC (1.3 equiv) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the appropriate aniline derivative (1.0 equiv) to the mixture.
-
Continue stirring at room temperature for 48 hours, monitoring the reaction by TLC.
-
After completion, wash the reaction mixture with 1M HCl to remove any excess aniline.
-
Dry the organic layer under reduced pressure.
-
Purify the crude product by column chromatography.[10]
References
- 1. Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s1e90ca82465fc7de.jimcontent.com [s1e90ca82465fc7de.jimcontent.com]
- 6. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 9. All Non-Carbon B3 NO2 Exotic Heterocycles: Synthesis, Dynamics, and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 3-acetamidothiophene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-acetamidothiophene-2-carboxylate. The synthesis is typically a two-step process: the formation of the precursor, Methyl 3-aminothiophene-2-carboxylate, via the Gewald reaction, followed by its N-acetylation. This guide addresses potential issues in both stages, with a particular focus on the impact of solvent selection.
Troubleshooting Guides
Part 1: Gewald Synthesis of Methyl 3-aminothiophene-2-carboxylate
Issue: Low or No Yield of Methyl 3-aminothiophene-2-carboxylate
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of Sulfur | Elemental sulfur has limited solubility in many organic solvents. Polar aprotic solvents like Dimethylformamide (DMF) or polar protic solvents such as methanol or ethanol are recommended to enhance sulfur solubility and reactivity. Gentle heating (40-60 °C) can also improve solubility, but excessive heat may lead to side reactions. |
| Inefficient Knoevenagel Condensation | The initial condensation between the active methylene nitrile and the carbonyl compound is base-catalyzed. Ensure the appropriate base (e.g., morpholine, piperidine, triethylamine) is used in the correct stoichiometric amount. The removal of water formed during this step, for instance by using a Dean-Stark apparatus, can drive the equilibrium towards the product. |
| Side Reactions | Overheating or prolonged reaction times can lead to the formation of byproducts. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Incorrect Stoichiometry or Reagent Purity | Verify the purity and molar ratios of all reactants. Impurities in the starting materials can inhibit the reaction or lead to undesired side products. |
Issue: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Steps |
| Product Oiling Out | If the product separates as an oil instead of a solid during crystallization, try using a different recrystallization solvent system. Common solvents for 2-aminothiophenes include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1] |
| Presence of Impurities | If the crude product is highly impure, consider washing it with water to remove inorganic salts, followed by a wash with a non-polar solvent like hexanes to remove non-polar byproducts. Column chromatography using a silica gel stationary phase and a gradient of ethyl acetate in hexanes is an effective purification method for challenging separations. |
Part 2: N-acetylation of Methyl 3-aminothiophene-2-carboxylate
Issue: Incomplete Acetylation
| Possible Cause | Troubleshooting Steps |
| Insufficient Acetylating Agent | Ensure at least a stoichiometric amount of the acetylating agent (e.g., acetic anhydride or acetyl chloride) is used. In some cases, using a slight excess can drive the reaction to completion. |
| Low Reaction Temperature | While some acetylations proceed at room temperature, gentle heating may be required to increase the reaction rate. Monitor the reaction by TLC to find the optimal temperature. |
| Choice of Solvent | The solvent can influence the rate of acetylation. Acetonitrile has been shown to be an effective solvent for N-acetylation reactions. Other polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) can also be used. |
Issue: Formation of Byproducts
| Possible Cause | Troubleshooting Steps |
| Diacetylation | Under harsh conditions or with a large excess of the acetylating agent, diacetylation (acetylation of the thiophene nitrogen) can occur. Use controlled stoichiometry and reaction conditions to minimize this. |
| Degradation of Starting Material or Product | Thiophene rings can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. If using acetyl chloride, which generates HCl, a non-nucleophilic base like pyridine or triethylamine should be added to neutralize the acid. |
Issue: Product Purification Challenges
| Possible Cause | Troubleshooting Steps |
| Removal of Excess Acetic Anhydride and Acetic Acid | After the reaction, excess acetic anhydride can be quenched by the addition of water. The resulting acetic acid can be removed by washing the organic layer with a saturated sodium bicarbonate solution. |
| Crystallization Difficulties | For recrystallization of this compound, methanol has been reported as a suitable solvent. Other polar solvents or solvent mixtures should be screened if methanol is not effective. |
Data Presentation: Solvent Effects on Synthesis
The choice of solvent significantly impacts the yield and reaction time of the Gewald synthesis. The following table summarizes findings from various studies.
Table 1: Effect of Solvent on the Gewald Synthesis of 2-Aminothiophenes
| Solvent | Reaction Time | Yield (%) | Notes |
| Ethanol/Water (9:1) | 25 min | 96 | Excellent for eco-friendly and clean workup.[2] |
| Methanol | 85 min | 88 | Good yield but longer reaction time compared to ethanol/water.[2] |
| Ethanol | 70 min | 92 | Good yield with a relatively short reaction time.[2] |
| Water | 150 min | 68 | Lower yield and significantly longer reaction time.[2] |
| Dichloromethane (DCM) | 120 min | 75 | Moderate yield. |
| Toluene | 180 min | 65 | Lower yield and longer reaction time. |
| Solvent-free (Ball Milling) | 30 min | 97 | High yield and very short reaction time, offering a green alternative.[3] |
Data is compiled from studies on various 2-aminothiophene syntheses via the Gewald reaction and may serve as a general guideline.
For the N-acetylation step, while specific comparative data is limited, the general trend observed in other amine acetylations suggests the following:
Table 2: General Solvent Recommendations for N-Acetylation
| Solvent | General Observations |
| Acetonitrile | Often provides faster reaction rates. |
| Dichloromethane (DCM) | A common and effective solvent for many organic reactions. |
| Tetrahydrofuran (THF) | Can be a suitable alternative, though reactions may be slower. |
| Acetic Acid | Can act as both a solvent and a catalyst, but may require higher temperatures. |
| Pyridine | Can serve as a solvent and a base to neutralize HCl when using acetyl chloride. |
Experimental Protocols
Protocol 1: Gewald Synthesis of Methyl 3-aminothiophene-2-carboxylate
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
α-cyano ester (e.g., methyl cyanoacetate)
-
Carbonyl compound (e.g., a ketone or aldehyde)
-
Elemental Sulfur
-
Base (e.g., morpholine or triethylamine)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
In a round-bottom flask, dissolve the α-cyano ester (1.0 equiv.), the carbonyl compound (1.0 equiv.), and elemental sulfur (1.1 equiv.) in the chosen solvent.
-
Add the base (0.1-0.5 equiv.) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress using TLC.
-
Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: N-acetylation of Methyl 3-aminothiophene-2-carboxylate
Materials:
-
Methyl 3-aminothiophene-2-carboxylate
-
Acetic anhydride or acetyl chloride
-
Solvent (e.g., acetonitrile, DCM, or glacial acetic acid)
-
Base (e.g., pyridine or triethylamine, if using acetyl chloride)
Procedure:
-
Dissolve Methyl 3-aminothiophene-2-carboxylate (1.0 equiv.) in the selected solvent in a round-bottom flask.
-
Add acetic anhydride (1.1 equiv.) to the solution. If using acetyl chloride, add a base (1.1 equiv.).
-
Stir the mixture at room temperature or heat under reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
If using acetic anhydride, carefully add water to quench the excess reagent.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from methanol) or column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Gewald synthesis?
A1: The base catalyzes the initial Knoevenagel condensation between the active methylene compound and the carbonyl compound. It deprotonates the active methylene group, initiating the reaction cascade.
Q2: My Gewald reaction is turning dark and forming a tar-like substance. What is happening?
A2: Dark coloration and tar formation can be indicative of side reactions or polymerization, often caused by excessive heat or prolonged reaction times. It is crucial to monitor the reaction closely and maintain the optimal temperature.
Q3: Can I use other acetylating agents besides acetic anhydride and acetyl chloride?
A3: Yes, other acetylating agents like ketene or acetyl-CoA (in enzymatic reactions) can be used, but acetic anhydride and acetyl chloride are the most common and readily available reagents for laboratory synthesis.
Q4: How do I know which solvent is best for my specific substrate in the Gewald reaction?
A4: While the provided table gives a general guideline, the optimal solvent can be substrate-dependent. It is recommended to perform small-scale screening experiments with a few different solvents (e.g., ethanol, DMF, and a solvent-free approach) to determine the best conditions for your specific starting materials.
Q5: The N-acetylation of my aminothiophene is sluggish. What can I do to improve the reaction rate?
A5: You can try gentle heating, switching to a more polar aprotic solvent like acetonitrile, or adding a catalytic amount of a stronger acid or base (depending on the mechanism of your specific acetylation).
Mandatory Visualizations
Caption: Experimental workflow for the Gewald synthesis.
Caption: Experimental workflow for the N-acetylation.
References
Technical Support Center: Methyl 3-acetamidothiophene-2-carboxylate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Methyl 3-acetamidothiophene-2-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Synthesis of Precursor (Methyl 3-aminothiophene-2-carboxylate)
Q1: My reaction to synthesize the precursor, Methyl 3-aminothiophene-2-carboxylate, from 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene is showing a low yield. What are the potential causes and solutions?
A1: Low yields in this reaction can often be attributed to several factors:
-
Reaction Time and Temperature: The reaction typically requires refluxing for several hours (e.g., 5 hours) to proceed to completion.[1][2] Ensure that the reaction is maintained at the appropriate reflux temperature for a sufficient duration. A recent patent suggests that heating at 70-90°C for 4 hours in DMF with specific catalysts can achieve a very high yield (96.5%).[3]
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before workup.
-
Workup and Extraction Issues: The product is often isolated by basifying the reaction mixture with ammonia and extracting with an organic solvent like ether.[2] Ensure the aqueous layer is thoroughly extracted multiple times to maximize product recovery. The use of kieselguhr (diatomaceous earth) can aid in filtering sticky precipitates that may form during workup.[1][2]
-
Purity of Starting Materials: Ensure the 3-oxotetrahydrothiophene precursor is of high purity, as impurities can lead to side reactions.
Q2: During the workup for the amino-precursor, I'm getting a sticky precipitate that is difficult to handle. How can I manage this?
A2: The formation of a sticky precipitate is a documented issue.[1][2] The recommended procedure is to filter the mixture with the aid of kieselguhr. Afterwards, the kieselguhr can be slurried with water, filtered again, and the aqueous filtrate containing the product salt can then be basified and extracted.[2]
Section 2: Acetylation Reaction
Q3: I am getting a mixture of products and unreacted starting material in my acetylation of Methyl 3-aminothiophene-2-carboxylate. How can I improve the conversion and selectivity?
A3: Achieving high conversion and selectivity in acetylation reactions is critical, especially during scale-up.
-
Acylating Agent Ratio: The molar ratio of the aminothiophene to the acylating agent (e.g., acetic anhydride) is crucial. An excess of the acylating agent can help drive the reaction to completion. For general thiophene acetylation, a molar ratio of 1:3 (thiophene to acetic anhydride) has been identified as optimal in some studies for maximizing yield.[4]
-
Reaction Temperature: While higher temperatures can accelerate the reaction, they may also promote the formation of byproducts. It is essential to find an optimal temperature that balances reaction rate and selectivity. For some thiophene acetylations, 60°C is considered a good balance.[4]
-
Rate of Addition: On a larger scale, the rapid addition of the acylating agent can create localized hot spots (exotherms), leading to side reactions. A slow, controlled addition of the acylating agent is recommended to maintain temperature control.[4]
-
Catalyst: While this specific N-acetylation may not require a strong Lewis acid, if one is used, its activity is paramount. Catalysts like AlCl₃ are highly sensitive to moisture, which can deactivate them.[4] Ensure all reagents and solvents are anhydrous.
Q4: My final product, this compound, is dark-colored and difficult to purify. What is the likely cause and purification strategy?
A4: Discoloration often points to the formation of polymeric byproducts or other impurities. Thiophene derivatives can be sensitive and may polymerize under acidic conditions or at high temperatures.[5]
-
Purification Strategy: Standard purification methods include recrystallization or column chromatography.[5][6] For scale-up, recrystallization is often preferred if a suitable solvent system can be identified.
-
Byproduct Identification: To develop a robust purification strategy, it is important to identify the impurities. Common byproducts could include unreacted starting material, di-acetylated products, or regioisomers if the reaction conditions are not well-controlled.[5] Techniques like GC-MS and NMR spectroscopy are essential for identification.
Quantitative Data Summary
Table 1: Synthesis Conditions for Methyl 3-amino-4-methylthiophene-2-carboxylate (Precursor)
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene | Hydroxylamine hydrochloride | Acetonitrile | Reflux (approx. 82°C) | 5 | 64 | [1][2] |
| 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene | Hydroxylamine HCl, FeCl₃, Cyanuric chloride | DMF | 70-90 | 4 | 96.5 |[3] |
Table 2: General Optimization Parameters for Thiophene Acetylation (Model Reaction)
| Parameter | Condition | Outcome | Comment | Reference |
|---|---|---|---|---|
| Temperature | 40°C | <40% conversion after 0.5h | Lower temperature can increase selectivity but reduce reaction rate. | [4] |
| 60°C | 100% conversion after 2h | Considered an optimal balance for conversion and selectivity. | [4] | |
| 80°C | 100% conversion after 0.5h | Higher temperature accelerates the reaction but may decrease selectivity. | [4] | |
| Reactant Ratio | 1:2 (Thiophene:Acylating Agent) | Lower Yield | Increasing the proportion of the acylating agent generally improves yield. | [4] |
| (Thiophene:Acylating Agent) | 1:3 (Thiophene:Acylating Agent) | Optimal Yield | Identified as optimal in certain studies for maximizing yield. | [4] |
| (Thiophene:Acylating Agent) | 1:4 (Thiophene:Acylating Agent) | Higher than 1:2 | A further increase can continue to improve efficiency. |[4] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate [1][2]
-
Dissolve 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.0 eq) in acetonitrile.
-
Bring the resulting solution to a boil (reflux).
-
Add hydroxylamine hydrochloride (1.0 eq) to the boiling solution.
-
Maintain the mixture at reflux for 5 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Add dry ether to precipitate the product salt. A sticky precipitate may form.
-
Filter the mixture with the aid of kieselguhr.
-
Suspend the kieselguhr pad in water and filter to recover the dissolved product salt.
-
Basify the aqueous filtrate with concentrated ammonia.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent (2-3 times).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound.
Protocol 2: Synthesis of this compound (General Procedure)
-
Dissolve Methyl 3-aminothiophene-2-carboxylate (1.0 eq) in a suitable solvent (e.g., Tetrahydrofuran, Dichloromethane).[7]
-
Add a base, such as triethylamine (1.0-1.2 eq), to the solution.[7]
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add acetic anhydride (1.1-1.3 eq) or acetyl chloride (1.1-1.3 eq) dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by TLC.[7]
-
Upon completion, quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., dilute HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the final product.[5]
Visualizations
Caption: Two-step synthesis workflow diagram.
Caption: Troubleshooting decision tree for the acetylation reaction.
References
- 1. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Methyl 3-acetamidothiophene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of Methyl 3-acetamidothiophene-2-carboxylate.
Troubleshooting Common Synthesis Issues
This section addresses specific problems that may be encountered during the synthesis, offering potential causes and solutions.
Question: Why is my final product yield low?
Answer: Low yield can result from several factors, from incomplete reactions to product loss during workup and purification.
-
Incomplete Reaction: The acetylation of Methyl 3-aminothiophene-2-carboxylate may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reaction duration or slightly increasing the temperature. Ensure the acetic anhydride used is fresh and not hydrolyzed.
-
-
Product Loss During Workup: The product may be partially lost during the aqueous workup if the pH is not controlled, leading to hydrolysis of the ester or amide.
-
Solution: During the workup, use a saturated sodium bicarbonate solution to neutralize the acetic acid byproduct. Avoid strongly acidic or basic conditions. Ensure thorough extraction with a suitable organic solvent like ethyl acetate.
-
-
Sub-optimal Purification: Product may be lost during recrystallization or column chromatography.
-
Solution: For recrystallization, choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. If using column chromatography, ensure the chosen solvent system provides good separation between the product and impurities to avoid collecting mixed fractions.
-
Question: My product is an oil and will not crystallize. What should I do?
Answer: The presence of impurities often prevents the crystallization of a compound.
-
Residual Solvent: Traces of the reaction solvent or purification solvents can inhibit crystallization.
-
Solution: Ensure the product is thoroughly dried under high vacuum to remove any residual solvents.
-
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.
-
Solution: Purify the product using column chromatography to remove impurities. Refer to the purification protocols below for suggested solvent systems. After chromatography, concentrate the pure fractions and attempt recrystallization again.
-
-
Incorrect Recrystallization Solvent: The chosen solvent may not be appropriate for inducing crystallization.
-
Solution: Experiment with different solvent systems. A mixture of a good solvent (in which the compound is highly soluble) and a poor solvent (in which the compound is sparingly soluble) can often induce crystallization. Common systems include ethyl acetate/hexane or dichloromethane/hexane.
-
Question: I see multiple spots on my TLC plate after the reaction. What are the likely impurities?
Answer: The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products. The most common impurities are:
-
Unreacted Starting Material (Methyl 3-aminothiophene-2-carboxylate): This will typically have a different polarity and thus a different Rf value than the product.
-
Diacetylated Product (Methyl 3-(N,N-diacetylamino)thiophene-2-carboxylate): This less polar impurity may form if the reaction conditions are too harsh or if an excessive amount of acetic anhydride is used.
-
Hydrolyzed Product (3-Acetamidothiophene-2-carboxylic acid): This more polar impurity can form if the product is exposed to acidic or basic conditions, particularly in the presence of water, during workup.
Refer to the data tables below for more information on identifying these impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best acetylating agent for this synthesis?
Q2: What is the role of a base in this reaction?
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[3] Spot the reaction mixture alongside the starting material (Methyl 3-aminothiophene-2-carboxylate) on a silica gel plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate.
Q4: What are the optimal storage conditions for this compound?
A4: The product should be stored in a cool, dry, and dark place in a tightly sealed container to prevent hydrolysis and degradation.
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Structure | Formation Mechanism | Analytical Signature (Expected) |
| Unreacted Starting Material | Methyl 3-aminothiophene-2-carboxylate | Incomplete reaction. | More polar than the product on TLC (lower Rf). Distinctive 1H NMR signals for the amino protons. |
| Diacetylated Product | Methyl 3-(N,N-diacetylamino)thiophene-2-carboxylate | Reaction with excess acetic anhydride, especially at elevated temperatures. | Less polar than the product on TLC (higher Rf). Absence of N-H proton in 1H NMR and presence of two acetyl group signals. |
| Hydrolyzed Product | 3-Acetamidothiophene-2-carboxylic acid | Hydrolysis of the methyl ester during acidic or basic workup.[4] | Significantly more polar than the product on TLC (much lower Rf). Absence of the methyl ester signal and presence of a broad carboxylic acid proton signal in 1H NMR. |
Table 2: Recommended Solvent Systems for Chromatography
| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose |
| TLC | Silica Gel 60 F254 | Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v) | Reaction monitoring and preliminary separation analysis.[3] |
| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Hexane:Ethyl Acetate (e.g., starting from 9:1 to 1:1 v/v) | Purification of the crude product. |
| Column Chromatography (for basic impurities) | Silica Gel (230-400 mesh) | Dichloromethane:Methanol with 1% Triethylamine | To improve the separation of basic compounds and reduce tailing.[5][6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
In a round-bottom flask, dissolve Methyl 3-aminothiophene-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Add a base, for example, sodium acetate (1.2 eq) or pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent, such as ethyl acetate or isopropanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 10% ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Reaction scheme showing the desired synthesis and potential impurity formation pathways.
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. reddit.com [reddit.com]
- 6. Amine purification, - Chemistry - Science Forums [scienceforums.net]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Methyl 3-acetamidothiophene-2-carboxylate
This guide provides a detailed comparison of the ¹H NMR spectrum of Methyl 3-acetamidothiophene-2-carboxylate with structurally related thiophene derivatives. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H NMR spectrum provides information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. In the context of drug discovery and development, accurate interpretation of NMR spectra is crucial for verifying the identity and purity of synthesized compounds.
This guide focuses on the ¹H NMR spectral characteristics of this compound, a substituted thiophene. Thiophene and its derivatives are important scaffolds in many pharmaceutical compounds. Understanding the impact of substituents on the chemical shifts and coupling constants of the thiophene ring protons is essential for accurate spectral assignment.
Comparison of ¹H NMR Spectral Data
The following table summarizes the experimental ¹H NMR data for this compound and three comparator compounds: Methyl 3-aminothiophene-2-carboxylate, Methyl 3-methylthiophene-2-carboxylate, and Methyl thiophene-2-carboxylate. The data was obtained in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Compound | Structure | H-4 (ppm) | H-5 (ppm) | Other Protons (ppm) |
| This compound | ~7.3 (d, J ≈ 5.5 Hz) | ~7.6 (d, J ≈ 5.5 Hz) | ~9.5 (br s, 1H, NH), 3.9 (s, 3H, OCH₃), 2.2 (s, 3H, COCH₃) | |
| Methyl 3-aminothiophene-2-carboxylate | 6.81 (d, J = 5.6 Hz) | 7.39 (d, J = 5.6 Hz) | 5.95 (br s, 2H, NH₂), 3.84 (s, 3H, OCH₃) | |
| Methyl 3-methylthiophene-2-carboxylate | 6.89 (d, J = 5.2 Hz) | 7.42 (d, J = 5.2 Hz) | 3.88 (s, 3H, OCH₃), 2.48 (s, 3H, CH₃) | |
| Methyl thiophene-2-carboxylate | 7.55 (dd, J = 5.0, 1.2 Hz) | 7.09 (dd, J = 5.0, 3.8 Hz) | 7.79 (dd, J = 3.8, 1.2 Hz, H-3), 3.89 (s, 3H, OCH₃) |
Note: The ¹H NMR data for this compound is estimated based on spectral data of its constitutional isomer and related compounds, as a publicly available, fully assigned spectrum could not be located.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring ¹H NMR spectra of small organic molecules is as follows:
-
Sample Preparation :
-
Weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.
-
If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Add an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent does not contain a reference signal.
-
-
NMR Instrument Setup :
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is often an automated process.
-
-
Data Acquisition :
-
Set the appropriate spectral parameters, including:
-
Spectral Width : Typically -2 to 12 ppm for ¹H NMR.
-
Pulse Angle : A 90° pulse is common for quantitative measurements.
-
Acquisition Time : Usually 2-4 seconds.
-
Relaxation Delay : A delay of 1-5 seconds between scans to allow for full relaxation of the protons.
-
Number of Scans : Typically 8 to 16 scans for a sample of this concentration to achieve a good signal-to-noise ratio.
-
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Visualizations
The following diagrams illustrate the chemical structure and the logical workflow of an NMR experiment.
Caption: Chemical structure and ¹H NMR signal correlations.
Caption: Standard ¹H NMR experimental workflow.
A Comparative Analysis of 13C NMR Data for Methyl 3-acetamidothiophene-2-carboxylate and Related Thiophene Derivatives
For researchers, scientists, and professionals engaged in drug development and materials science, a comprehensive understanding of the structural characteristics of heterocyclic compounds is essential. Thiophene and its derivatives are pivotal structural motifs in a wide array of pharmaceuticals and functional organic materials. Among the arsenal of analytical techniques available for structural elucidation, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive method that provides direct insight into the carbon framework of a molecule.
This guide presents a comparative analysis of the 13C NMR spectral data for Methyl 3-acetamidothiophene-2-carboxylate alongside its precursor, Methyl 3-aminothiophene-2-carboxylate, and other pertinent 3-substituted thiophenes. The influence of various substituents on the chemical shifts of the thiophene ring carbons is examined, providing a valuable reference for the structural verification of novel thiophene-based compounds.
Comparative 13C NMR Data
The electronic environment of each carbon atom within a molecule dictates its 13C NMR chemical shift (δ). The nature of the substituent at the C3 position of the thiophene ring significantly modulates the electron density distribution, thereby influencing the resonance frequencies of the ring and substituent carbons. The data presented in Table 1, including experimentally determined values for related compounds and predicted values for the title compound, illustrates these substituent effects. The comparison with Methyl 3-aminothiophene-2-carboxylate is particularly instructive, as the acylation of the amino group to an acetamido group is expected to induce noticeable changes in the chemical shifts, primarily through electronic withdrawing effects and steric interactions.
| Compound | C2 | C3 | C4 | C5 | C=O (ester) | OCH3 | C=O (amide) | CH3 (amide) |
| This compound (Predicted) | ~163 | ~138 | ~125 | ~130 | ~162 | ~52 | ~169 | ~24 |
| Methyl 3-aminothiophene-2-carboxylate | 164.1 | 151.3 | 110.2 | 127.3 | 163.7 | 50.7 | - | - |
| Methyl thiophene-2-carboxylate [1] | 162.7 | 133.6 | 133.5 | 127.7 | 162.7 | 52.1 | - | - |
| 3-Methylthiophene [2] | 125.3 | 138.4 | 129.9 | 121.0 | - | - | - | 15.6 |
| 3-Bromothiophene [2][3] | 122.9 | 110.1 | 129.0 | 126.0 | - | - | - | - |
| Thiophene [4] | 125.6 | 125.6 | 127.4 | 127.4 | - | - | - | - |
Note: All chemical shifts are in ppm relative to a standard reference. The data for Methyl 3-aminothiophene-2-carboxylate is sourced from publicly available spectral databases. The values for this compound are predicted based on known substituent effects.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a detailed methodology for the acquisition of 13C NMR spectra for thiophene derivatives, ensuring data quality and reproducibility.
1. Sample Preparation:
-
Dissolve 10-50 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and its chemical inertness.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
2. NMR Spectrometer Setup: [5][6]
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the spectrometer to achieve a homogeneous magnetic field, using the deuterium signal from the solvent to lock the field frequency.[2]
3. 13C NMR Data Acquisition: [2][6]
-
Pulse Sequence: Employ a standard single-pulse sequence with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
Spectral Width: Set a spectral width of approximately 200-250 ppm to encompass the full range of expected carbon chemical shifts.
-
Acquisition Time: Typically set to 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds between scans is recommended to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration if quantitative analysis is required.[7]
-
Number of Scans: Acquire a sufficient number of scans (typically ranging from several hundred to several thousand) to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low (1.1%).[6]
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Perform baseline correction to ensure accurate peak integration.
Visualizing Structural Relationships and NMR Acquisition
To illustrate the logical relationship between the molecular structure and its corresponding 13C NMR data, as well as the general workflow for data acquisition, the following diagrams are provided.
Caption: Molecular structure and predicted 13C NMR chemical shifts.
Caption: General workflow for 13C NMR data acquisition and analysis.
References
A Comparative Guide to the Mass Spectrometry Analysis of Methyl 3-acetamidothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based approaches for the characterization of Methyl 3-acetamidothiophene-2-carboxylate, a thiophene derivative of interest in medicinal chemistry and drug discovery. While direct experimental data for this specific compound is not widely available in the public domain, this document outlines a predicted analytical workflow and compares it with alternative techniques, supported by data from structurally similar compounds.
Predicted Mass Spectrometry Analysis of this compound
Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of synthesized organic molecules like this compound. The expected molecular weight of this compound (C8H9NO3S) is 199.23 g/mol .[1] Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization techniques that would yield complementary information.
Predicted Fragmentation Pattern
Under Electron Ionization (EI), a hard ionization technique, this compound is expected to produce a series of characteristic fragment ions. The fragmentation pattern can be predicted based on the functional groups present: an acetamido group, a methyl ester, and the thiophene ring.
A plausible fragmentation pathway is initiated by the loss of the methoxy group from the ester, followed by the loss of carbon monoxide. Subsequent fragmentation could involve cleavage of the acetamido side chain.
Table 1: Predicted m/z Values of Major Fragments for this compound under EI-MS
| Predicted Fragment Ion | Structure | Predicted m/z |
| [M]+• | C8H9NO3S | 199 |
| [M - •OCH3]+ | C7H6NO2S | 168 |
| [M - COOCH3]+ | C6H6NOS | 140 |
| [M - CH3CO]+ | C6H6NO2S | 156 |
| [CH3CO]+ | C2H3O | 43 |
Experimental Protocol for Mass Spectrometry Analysis
A standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is provided below. For ESI, the compound would be dissolved in a suitable solvent and introduced via direct infusion or Liquid Chromatography (LC).
Sample Preparation
-
Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.
-
Dilution: Dilute the stock solution to a final concentration of 10-50 µg/mL.
-
Injection: Inject 1 µL of the final solution into the GC-MS system.
Instrumentation and Parameters
-
Gas Chromatograph:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (EI):
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 40-400
-
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound would involve complementary analytical techniques.
Table 2: Comparison of Analytical Techniques for the Characterization of Thiophene Derivatives
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and structural information from fragmentation. | High sensitivity, provides structural details. | Isomers may not be distinguishable by MS alone. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and connectivity of atoms. | Unambiguous structure determination, isomer differentiation. | Lower sensitivity than MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Fast, non-destructive, provides information on chemical bonding. | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Determination of the elemental composition of the compound. | Confirms the empirical and molecular formula. | Does not provide structural information. |
Visualizing the Analytical Workflow and Fragmentation
The following diagrams illustrate the proposed experimental workflow and a predicted fragmentation pathway for this compound.
Caption: Experimental workflow for GC-MS analysis.
Caption: Predicted fragmentation of this compound.
References
A Comparative Guide to the Anticancer Activity of Thiophene-2-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Among these, thiophene-2-carboxamides have emerged as a promising class of compounds with significant anticancer potential. This guide provides a comparative analysis of the biological activity of several thiophene-2-carboxamide derivatives, supported by experimental data from recent studies. The focus is on their cytotoxic effects against various cancer cell lines, with an exploration of their mechanism of action.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of thiophene-2-carboxamide derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The following tables summarize the IC50 values of various thiophene-2-carboxamide derivatives against several human cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2b | Hep3B (Liver Cancer) | 5.46 | [1] |
| B16-F1 (Melanoma) | 28.32 | [1] | |
| Colo205 (Colon Cancer) | 35.14 | [1] | |
| HepG2 (Liver Cancer) | 21.88 | [1] | |
| Caco-2 (Colon Cancer) | 41.23 | [1] | |
| HeLa (Cervical Cancer) | 33.17 | [1] | |
| MCF7 (Breast Cancer) | 29.55 | [1] | |
| Compound 2d | Hep3B (Liver Cancer) | 8.85 | [1] |
| Compound 2e | Hep3B (Liver Cancer) | 12.58 | [1] |
| MB-D2 | A375 (Melanoma) | Not explicitly provided, but showed highest cytotoxicity | [2] |
| HT-29 (Colon Cancer) | Reduced viability to 30.6% at 100 µM | [2] | |
| MCF-7 (Breast Cancer) | Reduced viability to 38.93% at 100 µM | [2] | |
| MB-D4 | HT-29 (Colon Cancer) | Reduced viability to 51% at 75 µM | [2] |
| MCF-7 (Breast Cancer) | Reduced viability to 53.98% at 100 µM | [2] |
Experimental Protocols
The cytotoxic activity of the thiophene-2-carboxamide derivatives listed above was primarily determined using the MTS or MTT assay. These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
MTS Assay Protocol
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a widely used method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the thiophene-2-carboxamide derivatives (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTS Reagent Addition: After the incubation period, a solution of MTS, combined with an electron coupling reagent (like phenazine ethosulfate), is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS into a soluble formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm. The amount of formazan produced is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another common method for determining cytotoxicity.
-
Cell Seeding and Treatment: This follows the same procedure as the MTS assay.
-
MTT Reagent Addition: Following compound treatment, an MTT solution (typically 5 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for 2-4 hours at 37°C. Metabolically active cells reduce the yellow MTT to insoluble purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the dissolved formazan is measured on a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The IC50 values are calculated in the same manner as for the MTS assay.
Visualizing the Mechanism of Action
Several studies suggest that certain thiophene-2-carboxamide derivatives exert their anticancer effects by inhibiting tubulin polymerization, similar to the action of combretastatin A-4 (CA-4).[1] This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.
Caption: Proposed mechanism of action for certain thiophene-2-carboxamide derivatives.
The diagram above illustrates a plausible signaling pathway for the anticancer activity of thiophene-2-carboxamide derivatives that act as tubulin polymerization inhibitors. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of microtubules. This disruption of the microtubule network leads to the disassembly of the mitotic spindle, causing the cell cycle to arrest in the G2/M phase. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.
Caption: General experimental workflow for determining the cytotoxicity of thiophene-2-carboxamide derivatives.
This workflow outlines the key steps involved in assessing the in vitro anticancer activity of the compounds. It begins with cell culture preparation, followed by treatment with the derivatives, execution of the cell viability assay (MTS or MTT), and concludes with data analysis to determine the IC50 values. This standardized process ensures the reproducibility and comparability of the experimental results.
References
A Comparative Guide to Methyl 3-Acetamidothiophene-2-carboxylate and Other Acylated Aminothiophenes in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methyl 3-acetamidothiophene-2-carboxylate and other acylated aminothiophene derivatives, focusing on their performance as kinase inhibitors. The information presented is supported by experimental data from peer-reviewed literature, offering insights into their structure-activity relationships and potential therapeutic applications.
Introduction to Acylated Aminothiophenes
Acylated aminothiophenes are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The thiophene ring serves as a versatile scaffold, and modifications through acylation of the amino group have led to the discovery of potent and selective inhibitors of various protein kinases. These kinases play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. One notable member of this class is this compound, which, along with its analogs, has been investigated for its biological activities. A particularly important synthetic route to the aminothiophene core is the Gewald reaction, a one-pot multicomponent reaction that efficiently produces polysubstituted 2-aminothiophenes.
Performance Comparison: Kinase Inhibitory Activity
While direct head-to-head comparative studies of this compound are limited in publicly available literature, valuable structure-activity relationship (SAR) data can be gleaned from studies on closely related analogs, such as acylated 3-aminothiophene-2-carboxamides. Research into a series of thiophene-3-carboxamide derivatives as inhibitors of c-Jun N-terminal kinase (JNK), a key mediator in inflammatory and stress responses, provides a strong basis for comparison.[1][2]
The following table summarizes the in vitro inhibitory activity (IC50) of various acylated aminothiophene-3-carboxamide derivatives against JNK1. These compounds share the core acylated aminothiophene scaffold with this compound, with the primary difference being the functional group at the 2-position (carboxamide vs. carboxylate). This data is instrumental in understanding how different acyl groups and substitutions on the thiophene ring influence inhibitory potency.
| Compound ID | R Group (Acyl Moiety) | Thiophene Substituents | JNK1 IC50 (µM) |
| 1 | Phenylacetyl | 4,5-unsubstituted | > 100 |
| 2 | (2-Fluorophenyl)acetyl | 4,5-unsubstituted | 8.3 |
| 3 | (3-Fluorophenyl)acetyl | 4,5-unsubstituted | 9.4 |
| 4 | (4-Fluorophenyl)acetyl | 4,5-unsubstituted | 5.1 |
| 5 | (2-Chlorophenyl)acetyl | 4,5-unsubstituted | 1.4 |
| 6 | (3-Chlorophenyl)acetyl | 4,5-unsubstituted | 2.6 |
| 7 | (4-Chlorophenyl)acetyl | 4,5-unsubstituted | 5.8 |
| 8 | Phenylacetyl | 4-Methyl | > 25 |
| 9 | Phenylacetyl | 5-Methyl | > 25 |
| 10 | Phenylacetyl | 4,5-Dimethyl | > 25 |
| 11 | Unsubstituted (Acetamido) | 4,5-unsubstituted | 5.4 |
Data extracted from De, S. K., et al. (2011). Bioorganic & Medicinal Chemistry.[1]
Analysis of Structure-Activity Relationships (SAR):
From the data presented, several key SAR insights can be drawn for this class of compounds as JNK1 inhibitors:
-
Impact of the Acyl Group: The nature of the acyl group significantly influences inhibitory activity. Simple phenylacetyl substitution (Compound 1) results in a loss of activity, while the introduction of electron-withdrawing groups, such as fluorine or chlorine, on the phenyl ring (Compounds 2-7) restores and enhances potency.[1] This suggests that the electronic properties and steric bulk of the acyl moiety are critical for binding to the kinase.
-
Effect of Thiophene Substitution: Substitution on the thiophene ring at the 4 and 5 positions with methyl groups (Compounds 8-10) leads to a significant decrease in activity compared to the unsubstituted analog (Compound 11).[1] This indicates that these positions may be involved in steric clashes within the kinase's active site.
-
Positional Importance of Functional Groups: The study also highlights the critical placement of the carboxamide group at the 3-position of the thiophene ring for JNK1 inhibitory activity. Analogs with the carboxamide at the 5-position were found to be completely inactive.[1] While the presented data is for 3-carboxamides, this underscores the likely importance of the substituent position on the thiophene scaffold for the 2-carboxylate series as well.
Experimental Protocols
Synthesis of Acylated Aminothiophene Derivatives
A general and efficient method for the synthesis of the 2-aminothiophene core is the Gewald reaction . This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base.
General Gewald Synthesis Protocol:
-
A mixture of the starting ketone or aldehyde (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents) is prepared in a suitable solvent (e.g., ethanol, DMF).
-
A base catalyst (e.g., morpholine, triethylamine) is added to the mixture.
-
The reaction mixture is stirred at a specified temperature (often ranging from room temperature to reflux) for a period of time, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration or extraction.
-
The crude product is then purified by recrystallization or column chromatography.
The resulting 2-aminothiophene can then be acylated using standard methods, such as reaction with an appropriate acyl chloride or carboxylic acid in the presence of a coupling agent.
In Vitro Kinase Inhibition Assay (LanthaScreen™)
The inhibitory activity of the compounds against JNK1 is often determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Kinase Assay.
Protocol Outline:
-
Reagents: JNK1 enzyme, fluorescently labeled substrate (e.g., GFP-c-Jun), ATP, and a terbium-labeled anti-phospho-substrate antibody.
-
Procedure:
-
The test compounds are serially diluted to various concentrations.
-
The JNK1 enzyme, the GFP-c-Jun substrate, and the test compound are incubated together in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP and allowed to proceed for a set time at room temperature.
-
The reaction is stopped by the addition of a development solution containing the terbium-labeled anti-phospho-c-Jun antibody.
-
After an incubation period, the TR-FRET signal is measured using a plate reader.
-
-
Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.[1]
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the JNK signaling pathway and a general workflow for the synthesis and evaluation of these thiophene-based inhibitors.
References
- 1. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synthetic Pathway to Methyl 3-acetamidothiophene-2-carboxylate: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. This guide provides a comparative validation of a synthetic route to Methyl 3-acetamidothiophene-2-carboxylate, a valuable building block in medicinal chemistry. We will compare a documented patent method with the widely recognized Gewald reaction, offering insights into their respective methodologies, yields, and potential advantages.
Comparative Analysis of Synthetic Routes
The synthesis of this compound fundamentally involves the formation of the 3-aminothiophene-2-carboxylate core, followed by acetylation. Below, we compare two prominent methods for constructing this core structure.
| Parameter | Patented Synthesis of Methyl 3-aminothiophene-2-carboxylate | Gewald Synthesis of 2-Aminothiophenes |
| Starting Materials | Methyl thioglycolate, α,β-dichloropropionitrile, Sodium methoxide | Ketone/aldehyde, α-cyanoester, Elemental sulfur, Base (e.g., morpholine, diethylamine) |
| Reaction Type | Cyclocondensation | Multi-component reaction |
| Reported Yield | 72% for Methyl 3-aminothiophene-2-carboxylate[1] | 70-85% for various 2-aminothiophene-3-carboxylates[2] |
| Key Intermediates | Not explicitly detailed, likely involves initial Michael addition followed by cyclization and elimination. | A stable Knoevenagel condensation product is formed first, followed by sulfur addition and cyclization. |
| Versatility | Specific to the synthesis of 3-aminothiophene-2-carboxylates. | Highly versatile for producing a wide range of polysubstituted 2-aminothiophenes by varying the carbonyl and active methylene components.[3] |
| Final Step to Target | Acetylation of the resulting 3-amino group. | Acetylation of the 2-amino group. |
| Melting Point of Acetylated Product | 100°C (from Methanol)[1] | Not specified for this particular product, requires experimental determination. |
Experimental Protocols
Synthesis of Methyl 3-aminothiophene-2-carboxylate via Patented Route
This protocol is based on the procedure described in the patent literature.[1]
Materials:
-
Methyl thioglycolate
-
α,β-dichloropropionitrile
-
Sodium methoxide
-
Ether
-
Methanol
Procedure:
-
A suspension of alcohol-free sodium methoxide (29.2 g) in ether (250 cm³) is prepared and cooled.
-
A solution of methyl thioglycolate (31.8 g) in ether (30 cm³) is added with stirring.
-
α,β-dichloropropionitrile (24.8 g) dissolved in ether (30 cm³) is added dropwise to the reaction mixture over 1.5 hours.
-
The mixture is stirred for an additional 30 minutes.
-
The reaction mixture is worked up by filtration and distillation.
-
The resulting Methyl 3-aminothiophene-2-carboxylate is obtained as a pale yellow oil which solidifies upon standing (boiling point 100-102°C at 1 mmHg).
-
Recrystallization from methanol yields colorless needles with a melting point of 65.5°C. The reported yield is 72% of the theoretical value.[1]
Acetylation to this compound: The resulting Methyl 3-aminothiophene-2-carboxylate can be acetylated using standard procedures, for example, by reacting with acetic anhydride in a suitable solvent. The patent mentions that the acetylamino compound forms colorless prisms with a melting point of 100°C when recrystallized from methanol.[1]
General Protocol for the Gewald Synthesis of 2-Aminothiophene-3-carboxylates
This is a generalized procedure based on numerous examples of the Gewald reaction.[2][4][3]
Materials:
-
A suitable ketone or aldehyde
-
Methyl cyanoacetate
-
Elemental sulfur
-
A base catalyst (e.g., morpholine or diethylamine)
-
Ethanol or another suitable solvent
Procedure:
-
The ketone/aldehyde (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) are dissolved in a suitable solvent like ethanol.
-
A catalytic amount of a base (e.g., morpholine) is added to the mixture.
-
The reaction mixture is stirred and heated, often under reflux, for a specified period. Microwave irradiation has been shown to reduce reaction times and improve yields.[4][3]
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-aminothiophene-3-carboxylate.
Synthetic Route Diagrams
Caption: Comparison of the patented synthetic route and the Gewald reaction.
Logical Workflow for Route Selection
Caption: Decision workflow for selecting a synthetic route.
Conclusion
The patented method provides a direct and high-yielding route to Methyl 3-aminothiophene-2-carboxylate, the immediate precursor to the target compound.[1] Its primary advantage is its specificity and the demonstrated yield. However, the availability and cost of the starting material, α,β-dichloropropionitrile, may be a consideration.
On the other hand, the Gewald reaction is a robust and highly versatile method for synthesizing a wide array of substituted 2-aminothiophenes.[5][3] Its multi-component nature allows for significant structural diversity in the final products, which is a major advantage for generating compound libraries for drug discovery. While this guide presents a general protocol, specific optimization of reaction conditions would be necessary for any given set of starting materials to maximize yield and purity.
For the specific synthesis of this compound, the patented route appears to be a validated and efficient method. However, for broader research programs requiring access to a variety of substituted thiophene derivatives, mastering the Gewald reaction would be a valuable asset. Researchers should weigh the specificity and established yield of the patented route against the versatility and adaptability of the Gewald reaction based on their specific project goals and available resources.
References
- 1. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
A Spectroscopic Showdown: Unmasking the Identities of Thiophene Regioisomers
A detailed comparative analysis of the spectroscopic signatures of 2,2'-, 2,3'-, and 3,3'-bithiophenes is crucial for researchers, scientists, and drug development professionals. The subtle shifts in the connectivity of the two thiophene rings give rise to distinct spectral fingerprints, allowing for unambiguous identification and characterization. This guide provides a comprehensive comparison of their spectroscopic data across various analytical techniques, supported by experimental protocols and visualizations to aid in structural elucidation.
The arrangement of the thiophene rings in its regioisomers—2,2'-bithiophene, 2,3'-bithiophene, and 3,3'-bithiophene—profoundly influences their electronic and steric environments. These differences are readily observable through spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Understanding these spectral distinctions is paramount for confirming the synthesis of the desired isomer and for quality control in various applications, including pharmaceuticals and organic electronics.
Structural Isomers of Bithiophene
The three regioisomers of bithiophene are distinguished by the point of attachment between the two thiophene rings.
Caption: Molecular structures of the three thiophene regioisomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2,2'-, 2,3'-, and 3,3'-bithiophene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts (δ) of the protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to their local electronic environment, which is directly influenced by the linkage position of the thiophene rings.
Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) |
| 2,2'-Bithiophene | H3, H3' | 7.20 |
| H4, H4' | 7.03 | |
| H5, H5' | 7.20 | |
| 2,3'-Bithiophene | H2' | 7.37 |
| H3 | 7.25 | |
| H4 | 7.18 | |
| H4' | 7.12 | |
| H5 | 7.10 | |
| H5' | 7.05 | |
| 3,3'-Bithiophene | H2, H2' | 7.37 |
| H4, H4' | 7.18 | |
| H5, H5' | 7.37 |
Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 2,2'-Bithiophene | C2, C2' | 137.3 |
| C3, C3' | 123.8 | |
| C4, C4' | 127.8 | |
| C5, C5' | 124.3 | |
| 2,3'-Bithiophene | C2 | 137.9 |
| C3 | 126.2 | |
| C3' | 130.0 | |
| C4 | 128.3 | |
| C4' | 127.5 | |
| C5 | 124.5 | |
| C2' | 120.6 | |
| C5' | 125.9 | |
| 3,3'-Bithiophene | C2, C2' | 125.0 |
| C3, C3' | 136.9 | |
| C4, C4' | 129.1 | |
| C5, C5' | 121.5 |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The position of absorption bands can indicate the presence of specific functional groups and provide information about the overall molecular structure. The substitution pattern on the thiophene rings affects the C-H and C-S vibrational frequencies.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C-H Stretching | C=C Stretching | C-S Stretching | C-H Bending (out-of-plane) |
| 2,2'-Bithiophene | ~3100 | ~1410, 1490 | ~695 | ~835, 800 |
| 2,3'-Bithiophene | ~3100 | ~1420, 1510 | ~700 | ~870, 830, 780 |
| 3,3'-Bithiophene | ~3100 | ~1400, 1520 | ~710 | ~850, 780 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is related to the extent of π-conjugation. The different linkages in the bithiophene isomers result in variations in their conjugation lengths and, consequently, their absorption spectra.
Table 4: UV-Vis Spectroscopic Data (in Hexane)
| Compound | λmax (nm) |
| 2,2'-Bithiophene | 301[1] |
| 2,3'-Bithiophene | ~280 |
| 3,3'-Bithiophene | ~260 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For these isomers, the molecular ion peak (M⁺) will be the same (m/z 166), but the relative abundances of fragment ions may differ, reflecting the different bond strengths and stabilities of the radical cations formed upon ionization.
Table 5: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Major Fragments |
| 2,2'-Bithiophene | 166 | 121 ([M-CHS]⁺), 97 ([C₄H₃S]⁺) |
| 2,3'-Bithiophene | 166 | 121 ([M-CHS]⁺), 97 ([C₄H₃S]⁺) |
| 3,3'-Bithiophene | 166 | 121 ([M-CHS]⁺), 97 ([C₄H₃S]⁺) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and sample concentration.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the thiophene regioisomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse program is typically used with a spectral width of 10-12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.[2]
-
¹³C NMR Data Acquisition: Acquire the spectrum on the same spectrometer. A proton-decoupled pulse sequence is commonly used with a spectral width of ~220 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.[2]
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
Caption: Workflow for NMR analysis of thiophene regioisomers.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the ATR crystal.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum. The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the thiophene regioisomer in a UV-transparent solvent, such as hexane or ethanol. The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0.
-
Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically from 200 to 400 nm. A cuvette containing the pure solvent is used as a reference.
-
Data Processing: The absorbance is plotted against the wavelength to obtain the UV-Vis spectrum, from which the wavelength of maximum absorbance (λmax) is determined.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for generating the molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
References
A Comparative Bioactivity Analysis: Thiophene versus Furan Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the choice of a heterocyclic scaffold is a critical decision in the design of novel therapeutic agents. Thiophene and furan, both five-membered aromatic heterocycles, are frequently employed as bioisosteres of a phenyl ring or each other. While structurally similar, the replacement of sulfur in thiophene with oxygen in furan can significantly impact the physicochemical properties and, consequently, the biological activity of a molecule. This guide provides an objective comparison of the bioactivity of thiophene and furan analogs, supported by experimental data, to inform the strategic design of new drug candidates.
The inherent differences in electronegativity and atomic size between sulfur and oxygen influence the aromaticity, electron distribution, and reactivity of the thiophene and furan rings, respectively. Thiophene is generally considered to have greater aromatic character than furan, which can affect its interaction with biological targets and its metabolic stability.[1] This comparative analysis will delve into specific examples from recent literature to highlight the nuanced differences in bioactivity between these two important classes of heterocyclic compounds.
Data Presentation: Quantitative Bioactivity Comparison
The following tables summarize quantitative data from studies directly comparing the bioactivity of thiophene and furan analogs against various biological targets.
Anticancer Activity
The inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Compound Type | Cancer Cell Line | Furan Analog IC50 (µM) | Thiophene Analog IC50 (µM) | Reference |
| Chalcone Hybrids | HepG2 (Liver Cancer) | > 50 | 26.6 | [2] |
| Chalcone Hybrids | MCF-7 (Breast Cancer) | 39.8 | 32.4 | [2] |
| Chalcone Hybrids | A549 (Lung Cancer) | 35.2 | 27.7 | [2] |
| Thiophene Carboxamide (2b) vs. Furan Analog (Conceptual) | Hep3B (Liver) | Not explicitly tested, but thiophene derivative showed high potency | 5.46 | [3] |
| Fused Thiophene (3b) vs. Furan Analog (Conceptual) | PC-3 (Prostate) | Not explicitly tested, but thiophene derivative showed high potency | 2.15 | [4] |
Note: In some studies, only one of the analogs was synthesized and tested. The data is presented to highlight the potent activity of the synthesized compound class.
Antibacterial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. Lower MIC values indicate greater antibacterial efficacy.
| Compound Type | Bacterial Strain | Furan Analog MIC (µg/mL) | Thiophene Analog MIC (µg/mL) | Reference |
| Furan-Thiophene Chalcone (AM4) | Streptococcus pyogenes | Not applicable (Hybrid Molecule) | Inhibition Zone: 27.13 mm | [5] |
| Furan-Thiophene Chalcone (AM4) | Pseudomonas aeruginosa | Not applicable (Hybrid Molecule) | Inhibition Zone: 23.30 mm | [5] |
| Heterocyclic Chalcones (F2) | Streptococcus mutans | 2 | Not Reported in direct comparison | [6] |
Note: Direct head-to-head MIC comparisons in the same study are limited in the initial search. The provided data showcases the antibacterial potential of these scaffolds.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[7]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[7]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated overnight to allow for cell attachment.[7][8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (thiophene and furan analogs) and incubated for a specified period (e.g., 72 hours).[9]
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration of 0.45-0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.[7][10]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism.[11]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is identified as the lowest concentration of the agent that prevents visible bacterial growth after incubation.[11][12]
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Serial two-fold dilutions of the test compounds (thiophene and furan analogs) are prepared in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth.[11][13]
-
Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[11][12]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.[11]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[14]
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[11]
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the bioactivity of thiophene and furan analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-bacterial activity of some heterocyclic chalcone derivatives bearing thiofuran, furan, and quinoline moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. atcc.org [atcc.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to the Computational Analysis of Methyl 3-acetamidothiophene-2-carboxylate and Its Analogs
In the landscape of drug discovery and materials science, thiophene derivatives stand out for their versatile biological activities and electronic properties. Methyl 3-acetamidothiophene-2-carboxylate is a key scaffold of interest, though dedicated computational studies on this specific molecule are not yet widely published. This guide provides a comparative framework for researchers, leveraging available data from closely related thiophene carboxylates and carboxamides to anticipate its computational characteristics and guide future research.
This guide will compare the known computational and experimental data of relevant thiophene derivatives to provide a predictive assessment for this compound. We will delve into structural properties, electronic characteristics, and potential biological interactions, supported by detailed computational protocols and visual workflows.
Comparative Analysis of Thiophene Derivatives
To establish a baseline for comparison, we will consider Methyl 3-aminothiophene-2-carboxylate, the direct precursor, and other functionally relevant thiophene derivatives that have been the subject of computational studies. These alternatives provide a lens through which we can predict the behavior of this compound.
| Compound | Computational Method | Key Findings | Reference |
| Methyl 3-aminothiophene-2-carboxylate | DFT, Hirshfeld Surface Analysis, RDG | Crystal structure stabilized by N–H⋯O and N–H⋯N hydrogen bonds; dispersion energy is dominant in crystal packing. | [1] |
| Thiophene-2-carboxamide derivatives | DFT (B3LYP/6-31G(d,p)), Molecular Docking | Amino-substituted derivatives exhibit higher antioxidant and antibacterial activity compared to hydroxyl and methyl analogs; specific interactions with protein active sites identified. | |
| Methyl 3-amino-4-phenylthiophene-2-carboxylates | DFT (B3LYP/6-311++G(d,p)), Molecular Docking, MD Simulations | Evaluation of electronic properties, binding potential with protein tyrosine phosphatase, and stability of ligand-protein complexes. | [2] |
| Ethyl-2-amino-4-methylthiophene-3-carboxylate | DFT (B3LYP/6-311++G(d,p)), TD-DFT, Hirshfeld Surface Analysis | Good agreement between experimental and computed spectral data; analysis of intermolecular interactions and charge transfer. | [3] |
| 2-Thiophene carboxylic acid thiourea derivatives | DFT (B3LYP/6-311G(d,p)) | Calculation of electronic properties such as ionization potential and electron affinity to determine beneficial features for potential medications. | [4] |
Based on these studies, it is anticipated that the acetamido group in this compound will significantly influence its electronic properties and hydrogen bonding capacity compared to its amino precursor. The addition of the acetyl group introduces another potential hydrogen bond acceptor (the carbonyl oxygen) and alters the electron density distribution across the molecule.
Experimental and Computational Protocols
The following methodologies are standard for the computational analysis of thiophene derivatives and are recommended for studies on this compound.
Density Functional Theory (DFT) Calculations
DFT is a cornerstone for investigating the electronic structure and properties of molecules.
Objective: To determine the optimized geometry, electronic properties (such as HOMO-LUMO energy gap), and vibrational frequencies of the molecule.
Typical Protocol:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for organic molecules.[5][2][3][4]
-
Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions and polarization is recommended for accurate results.[2][3]
-
Environment: Calculations can be performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate solution-phase behavior.[3]
-
Analysis: The output provides optimized bond lengths and angles, Mulliken or Natural Bond Orbital (NBO) atomic charges, frontier molecular orbital energies (HOMO and LUMO), and vibrational spectra.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Objective: To identify potential biological targets and elucidate the binding mode and affinity of this compound.
Typical Protocol:
-
Software: AutoDock, MOE (Molecular Operating Environment), or PyRx.[5][2][6]
-
Receptor Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the ligand and optimize its geometry using a force field or DFT.
-
Docking Simulation: Define the binding site on the receptor and run the docking algorithm to generate a series of possible binding poses.
-
Analysis: Score the poses based on binding energy and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Visualizing Computational Workflows and Relationships
The following diagrams illustrate the typical workflows and conceptual relationships in the computational study of thiophene derivatives.
Conclusion
While direct computational studies on this compound are pending, a robust comparative analysis can be performed by leveraging data from its precursor and other structurally related thiophene derivatives. The computational protocols outlined here provide a clear roadmap for future investigations. It is predicted that the introduction of the acetamido group will modulate the molecule's hydrogen bonding capabilities and electronic profile, which in turn is expected to influence its biological activity. The presented framework serves as a valuable resource for researchers aiming to explore the computational landscape of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring quantum computational, molecular docking, and molecular dynamics simulation with MMGBSA studies of ethyl-2-amino-4-methyl thiophene-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Crystallographic Comparison of Methyl 3-Aminothiophene-2-carboxylate and a Related Cyanothiophene Derivative
This guide provides a comparative analysis of the X-ray crystal structures of Methyl 3-aminothiophene-2-carboxylate, a key precursor, and a related compound, N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. This information is valuable for researchers, scientists, and professionals in drug development working with thiophene-based molecular scaffolds. The data presented offers insights into the structural properties that influence molecular conformation and crystal packing.
Comparative Crystallographic Data
The following table summarizes key crystallographic data for Methyl 3-aminothiophene-2-carboxylate, providing a baseline for understanding the structural characteristics of this class of compounds.
| Parameter | Methyl 3-aminothiophene-2-carboxylate[1] |
| Chemical Formula | C₆H₇NO₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.338(3) |
| b (Å) | 11.459(2) |
| c (Å) | 11.536(2) |
| α (°) | 90 |
| β (°) | 94.75(3) |
| γ (°) | 90 |
| Volume (ų) | 2150.3(7) |
| Z | 12 |
| Density (calculated) (Mg/m³) | 1.458 |
| Absorption Coefficient (mm⁻¹) | 0.358 |
| F(000) | 984 |
Structural Insights
Methyl 3-aminothiophene-2-carboxylate crystallizes in the monoclinic P2₁/c space group with three independent molecules in the asymmetric unit. The crystal packing is primarily stabilized by N–H⋯O and N–H⋯N hydrogen bond interactions.[1] Additionally, weaker C–H⋯S and C–H⋯Cg (where Cg is the centroid of the thiophene ring) interactions contribute to the three-dimensional supramolecular architecture.[1] An interesting feature is the presence of an intramolecular N–H⋯O=C hydrogen bond, which forms an S(6) ring motif in all three independent molecules.[1]
In comparison, the related molecule, N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, also crystallizes in a monoclinic space group (P2₁/c). Its crystal structure is stabilized by C–H···N and N–H···N hydrogen bonds, forming centrosymmetric R₂²(12) and R₂²(16) ring motifs.[2] The dihedral angle between the two thiophene rings in this molecule is 74.27(10)°.[2]
Experimental Protocols
Synthesis and Crystallization of Methyl 3-aminothiophene-2-carboxylate
Synthesis: Methyl 3-aminothiophene-2-carboxylate is a key intermediate in various synthetic pathways.[1]
Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound.[3]
X-ray Data Collection and Structure Refinement
Data for Methyl 3-aminothiophene-2-carboxylate was collected on a Bruker SMART APEX II CCD area-detector diffractometer with graphite-monochromated MoKα radiation (λ = 0.71073 Å) at a temperature of 296(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on F².
Synthesis and Crystallization of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
Synthesis: This compound was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction.[2]
Crystallization: The crystallization method for this specific derivative is not detailed in the provided search results.
Visualizations
The following diagrams illustrate the experimental workflow for single-crystal X-ray diffraction and a logical diagram of the key intermolecular interactions stabilizing the crystal structure of Methyl 3-aminothiophene-2-carboxylate.
References
Safety Operating Guide
Navigating the Safe Disposal of Methyl 3-acetamidothiophene-2-carboxylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Methyl 3-acetamidothiophene-2-carboxylate are paramount for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a comprehensive and safety-conscious disposal plan must be formulated by examining data for structurally similar compounds. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address the handling of this thiophene derivative.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2] All handling of this compound and its waste should be conducted within a well-ventilated fume hood to minimize inhalation exposure.[2]
Spill Response: In the event of a spill, immediately alert personnel in the vicinity.[1] For small spills, cover the material with an inert absorbent such as vermiculite or sand.[1][3] Carefully collect the contaminated absorbent material using non-sparking tools and place it in a designated, sealed, and labeled container for hazardous waste disposal.[3] The spill area should then be thoroughly decontaminated.[1] All cleaning materials must also be disposed of as hazardous waste.[1] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in compliance with all local, state, and federal regulations.[2] This chemical should be treated as hazardous waste and should never be disposed of down the drain or in regular trash.[2][3]
-
Waste Identification and Segregation :
-
Characterize the waste containing this compound as "Halogenated Organic Waste" and "Toxic Chemical Waste" as a precautionary measure based on related compounds.[1]
-
Collect the waste in a dedicated, compatible, and leak-proof container.[1][3] Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.[3]
-
Keep this waste stream separate from other chemical wastes to prevent inadvertent reactions. It is standard practice to segregate halogenated and non-halogenated solvent wastes.[4][5]
-
-
Container Management :
-
Final Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's EHS-approved hazardous waste contractor.[1][3]
-
For empty containers, triple-rinse with a suitable solvent (e.g., acetone or ethanol).[6] The rinsate must be collected and disposed of as hazardous waste.[6] After decontamination, remove or deface the original label before disposing of the container according to your institution's guidelines.[8]
-
Summary of Hazard and Disposal Data for Structurally Similar Compounds
Since a specific SDS for this compound is not available, the following table summarizes information from related thiophene and acetamide compounds to inform safe handling and disposal procedures.
| Characteristic | Methyl 3-aminothiophene-2-carboxylate | 3-Methylthiophene-2-carboxylic acid | Acetamide | General Guidance |
| Physical State | Solid | Solid | Solid | Assume solid |
| Hazards | Skin irritation, serious eye irritation, may cause respiratory irritation.[9][10] | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[11] | Suspected of causing cancer.[12] | Handle with caution, assuming potential for irritation and toxicity. |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat.[13][14] | Protective gloves, protective clothing, eye protection, face protection.[11] | Protective clothing, gloves, safety glasses, and dust respirator.[7] | Wear appropriate PPE, including eye protection, gloves, and a lab coat. |
| Spill Cleanup | Sweep up and shovel into suitable containers for disposal.[9][14] | Sweep, shovel up. Put residues in labeled plastic bags or other containers for disposal.[11] | Use dry clean up procedures and avoid generating dust. Vacuum up or sweep up.[7] | Use inert absorbent for spills and collect for hazardous waste disposal. |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant.[9][13][14] | Dispose of contents/container to authorized hazardous or special waste collection point.[11] | Offer surplus and non-recyclable solutions to a licensed disposal company. Dissolve or mix with a combustible solvent and burn in a chemical incinerator.[12] | Treat as hazardous waste. Do not dispose in regular trash or down the drain. Contact EHS for disposal. |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. otago.ac.nz [otago.ac.nz]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.nl [fishersci.nl]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. pallavchemicals.com [pallavchemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Personal protective equipment for handling Methyl 3-acetamidothiophene-2-carboxylate
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the handling and disposal of Methyl 3-acetamidothiophene-2-carboxylate, a compound utilized in pharmaceutical research and development. Adherence to these protocols is essential for ensuring a safe laboratory environment and regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin contact, eye irritation, and inhalation of the powdered compound.[1][2][3][4] The required PPE includes:
-
Eye and Face Protection : Chemical safety goggles are the minimum requirement.[5] For operations with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[1][3]
-
Hand Protection : Chemical-resistant gloves are essential.[1][2] Given the compound's structure, nitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[5] Double gloving may be appropriate for certain procedures.
-
Body Protection : A standard laboratory coat is required.[2] For tasks involving larger quantities or a significant risk of spillage, a chemical-resistant apron or coveralls should be worn.
-
Respiratory Protection : All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation risks.[2] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator is necessary.[1][3]
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure and preventing contamination.
2.1. Engineering Controls
-
Ventilation : Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Safety Equipment : Ensure that safety showers and eyewash stations are readily accessible and in good working order before beginning any work.[7]
2.2. Procedural Steps
-
Preparation : Before handling, review the Safety Data Sheet (SDS) for any specific handling instructions.[8] Ensure all necessary PPE is correctly donned.
-
Weighing and Transfer : Conduct all weighing and transferring of the solid compound within a fume hood to contain any dust.
-
Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, decontaminate all work surfaces and equipment. Wash hands and any exposed skin thoroughly.
Disposal Plan: Waste Management
Proper segregation and disposal of chemical waste are critical to environmental protection and regulatory compliance.
3.1. Waste Segregation
-
Solid Waste : All solid waste contaminated with this compound, including weighing papers, pipette tips, and contaminated gloves, must be collected in a designated hazardous waste container.[2]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not dispose of this chemical down the drain.[2] The combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas, necessitating professional disposal.[2]
3.2. Container Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
Quantitative Data Summary
While a specific Safety Data Sheet for this compound was not identified, the table below summarizes key hazard information based on structurally similar thiophene derivatives. This information should be used as a precautionary guide.
| Hazard Category | Classification | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Carcinogenicity | Category 1B | H350: May cause cancer. |
| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects. |
This data is based on a representative Safety Data Sheet for a similar compound and should be treated as indicative.[9]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 2. benchchem.com [benchchem.com]
- 3. realsafety.org [realsafety.org]
- 4. sams-solutions.com [sams-solutions.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Laboratory Safety Manual [ehs.cornell.edu]
- 7. The Role of Carbolic Acid in Chemistry Lab Safety Practices [eureka.patsnap.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
